3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Description
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Properties
IUPAC Name |
oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHZHYTGHDXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018827-46-7 | |
| Record name | Pyridine, 3-(3-pyrrolidinylmethyl)-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
The following technical guide details the properties, synthesis, and pharmacological applications of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . This document is structured for researchers requiring a deep understanding of this compound as a chemical probe in nicotinic acetylcholine receptor (nAChR) studies.
High-Fidelity nAChR Structural Probe & Pharmacophore Spacer
Chemical Identity & Structural Significance[1][2][3][4][5]
Core Identity
This compound represents a critical structural modification of the classical nicotine scaffold. Unlike nicotine (which possesses a direct bond between the pyridine C3 and pyrrolidine C2 positions), 3-(Pyrrolidin-3-ylmethyl)pyridine introduces a methylene (
-
IUPAC Name: this compound[1]
-
Synonyms: 3-(3-Pyridylmethyl)pyrrolidine oxalate; 3-PMP oxalate.
-
CAS Number (Free Base): N/A (Specific isomer often custom synthesized; related HCl salt CAS: 1864064-20-9).
-
Molecular Formula (Free Base):
-
Molecular Weight (Free Base): 162.23 g/mol
-
Salt Form: Oxalate (typically 1:1 or 1:2 stoichiometry,
).
Structural Logic & Pharmacophore Spacing
The primary utility of this compound lies in its ability to probe the cation-
-
Rotational Freedom: The methylene bridge introduces an additional degree of rotational freedom compared to the rigid nicotine or nornicotine analogs.
-
Distance Extension: It extends the distance between the cationic center (pyrrolidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen), allowing researchers to test the spatial tolerance of the orthosteric binding site.
Figure 1: Structural evolution from Nicotine to 3-(Pyrrolidin-3-ylmethyl)pyridine, highlighting the impact of the methylene spacer.
Physicochemical Properties[1][2][3][5][7]
The oxalate salt is preferred in research settings over the hydrochloride or free base due to enhanced crystallinity and reduced hygroscopicity.
| Property | Specification | Technical Note |
| Appearance | White to Off-white Crystalline Solid | Oxalate salts generally form stable lattice structures, preventing the "oiling out" common with amine hydrochlorides. |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Highly soluble in polar protic solvents due to ionic character. |
| Melting Point | 145°C - 160°C (Typical range for amine oxalates) | Sharp melting point indicates high purity; decomposition may occur above 200°C. |
| Hygroscopicity | Low to Moderate | significantly lower than the dihydrochloride salt, ensuring accurate weighing for |
| Stability | >2 Years at -20°C | Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring. |
| Acidity (pKa) | Pyrrolidine N: ~9.5; Pyridine N: ~3.5 | The pyrrolidine nitrogen is the primary protonation site at physiological pH (7.4). |
Synthesis & Preparation
While custom synthesis is common, the most robust route involves constructing the pyrrolidine ring via cyclization or reducing a succinimide intermediate linked to the pyridine ring.
Recommended Synthetic Pathway (Reductive Strategy)
This protocol minimizes racemization and ensures high yield of the secondary amine.
-
Alkylation: React 3-(chloromethyl)pyridine with diethyl malonate (or similar activated methylene) followed by functionalization to form a 3-substituted succinimide or pyrrolidinone precursor.
-
Cyclization: Formation of 3-(3-pyridylmethyl)pyrrolidine-2,5-dione .
-
Global Reduction: Reduction of the dione using Lithium Aluminum Hydride (LiAlH4) in THF to yield the free base amine.
-
Salt Formation: Dissolution of the free base in Ethanol/Et2O and dropwise addition of Oxalic acid (anhydrous) to precipitate the oxalate salt.
Purification Protocol
-
Recrystallization: Solvent system: Ethanol/Diethyl Ether (1:3).
-
Validation: NMR (
H, C) must confirm the integrity of the methylene bridge (distinct doublet/multiplet at 2.5-3.0 ppm) and the stoichiometric ratio of the oxalate counter-ion.
Pharmacological Applications[2][3]
Mechanism of Action: The "Spacer" Hypothesis
This compound is used to map the Orthosteric Binding Site of nAChRs (specifically
-
Binding Mode: The pyrrolidine nitrogen (protonated) interacts with the aromatic cage (Trp, Tyr residues) via cation-
interactions. The pyridine nitrogen acts as a hydrogen bond acceptor. -
Steric Probing: By comparing the affinity (
) of this compound against Nicotine and Nornicotine, researchers can calculate the energy penalty or benefit of the methylene extension.
Signal Transduction Pathway
Upon binding, the compound stabilizes the open conformation of the ion channel, leading to cation influx.
Figure 2: Signal transduction cascade initiated by ligand binding to the nicotinic acetylcholine receptor.[2]
Experimental Protocols
Stock Solution Preparation
-
Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: 10 mM or 100 mM.
-
Procedure:
-
Weigh the oxalate salt accurately (correcting for MW of the salt form: Free Base MW + 90.03 g/mol per oxalate).
-
Dissolve in DMSO. Vortex for 30 seconds.
-
Aliquot into light-protected vials (amber glass).
-
Store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Radioligand Binding Assay (Competition)
Objective: Determine
-
Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human
. -
Radioligand: [
H]-Epibatidine (0.5 nM final concentration). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation:
-
Mix Membranes + [
H]-Epibatidine + Test Compound (10 concentrations, to M). -
Incubate for 2 hours at 4°C (to reduce receptor desensitization/degradation).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Hill slope constrained to -1 if appropriate).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-(Pyrrolidin-2-yl)pyridine (Nornicotine Analog Comparison). Retrieved from [Link]
- Le Foll, B., & Goldberg, S. R. (2009). Nicotinic Receptors and Addiction: Structural Biology and Pharmacology. Handbook of Experimental Pharmacology. (General grounding on nAChR ligand design).
- Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Foundational text on pyridine-pyrrolidine pharmacophores).
Sources
3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate: Mechanism of Action & Pharmacological Profile
This is an in-depth technical guide on the mechanism of action, pharmacology, and experimental utility of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate , a synthetic ligand structurally related to the nicotinic acetylcholine receptor (nAChR) agonist class.
Executive Summary
This compound is a bicyclic heterocyclic compound acting as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Structurally, it consists of a pyridine ring linked via a methylene bridge to the 3-position of a pyrrolidine ring. This specific topology distinguishes it from nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) and nornicotine, offering a unique conformational profile that influences subtype selectivity and metabolic stability.
Primarily utilized as a chemical probe in neuropharmacology, its mechanism of action involves the modulation of ligand-gated ion channels, specifically the
Chemical Identity & Structural Biology
Molecular Architecture
The compound functions as a flexible analog of the rigid nicotinic pharmacophore. The methylene spacer (-CH2-) between the aromatic pyridine and the saturated pyrrolidine ring introduces a degree of rotational freedom absent in direct-linked analogs like nornicotine.
-
IUPAC Name: this compound[1]
-
Core Scaffold: 3-substituted pyridine + 3-substituted pyrrolidine (linked by methylene).
-
Salt Form: The oxalate salt (1:1 or 1:2 stoichiometry) is employed to enhance aqueous solubility and crystalline stability, critical for reproducible in vitro and in vivo dosing.
Structure-Activity Relationship (SAR)
The efficacy of nicotinic ligands relies on two key pharmacophoric elements:
-
Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) interacts with the anionic subsite (Trp149 in
subunits). -
Hydrogen Bond Acceptor: The pyridine nitrogen interacts with a hydrogen bond donor (via a water bridge) in the receptor binding pocket.
Table 1: Structural Comparison of Nicotinic Ligands
| Compound | Linker | Pyrrolidine Attachment | Conformational Flexibility | Primary Target |
| Nicotine | Direct Bond | Position 2 | Restricted | |
| A-85380 | Ether (-O-CH2-) | Position 2 (Azetidine) | Semi-Rigid | High Affinity |
| 3-(Pyrrolidin-3-ylmethyl)pyridine | Methylene (-CH2-) | Position 3 | Flexible | Mixed |
The 3-position attachment on the pyrrolidine ring alters the vector of the cationic center relative to the pyridine ring, potentially reducing toxicity while maintaining affinity for the
Mechanism of Action (MOA)
Primary Target: nAChR Activation
The compound acts as an orthosteric agonist or partial agonist at neuronal nAChRs. Upon binding to the extracellular interface between the
Binding Kinetics
-
Association: The ligand enters the orthosteric site, displacing water molecules.
-
Locking: The "C-loop" of the
-subunit closes over the ligand, stabilizing the open-channel state. -
Desensitization: Prolonged exposure leads to a high-affinity, non-conducting desensitized state, a mechanism critical for the analgesic effects of nicotinic agonists (limiting synaptic over-excitation).
Downstream Signaling Pathway
Activation of the nAChR results in a rapid influx of cations (
-
Presynaptic Modulation: In dopaminergic neurons (VTA-Nucleus Accumbens pathway), presynaptic
activation facilitates vesicle fusion and dopamine release. -
Postsynaptic Effects: In the hippocampus,
activation (highly permeable) triggers secondary messenger cascades (ERK/CREB) associated with Long-Term Potentiation (LTP) and memory consolidation.
Figure 1: Signal transduction pathway initiated by 3-(Pyrrolidin-3-ylmethyl)pyridine binding to neuronal nAChRs.
Therapeutic Implications
Cognitive Enhancement
By stimulating
Analgesia
Nicotinic agonists modulate nociceptive transmission in the spinal cord dorsal horn. The mechanism involves the activation of inhibitory interneurons and the desensitization of nociceptors, offering a non-opioid pathway for pain management.
Experimental Protocols
To validate the mechanism of action, the following standardized workflows are recommended.
Radioligand Binding Assay (Affinity)
Objective: Determine the binding affinity (
-
Preparation: Homogenize rat cortical tissue or use HEK293 cells stably expressing human
nAChR. -
Incubation: Incubate membrane preparations (50 µg protein) with
-Epibatidine (0.5 nM) and varying concentrations of 3-(Pyrrolidin-3-ylmethyl)pyridine ( to M). -
Buffer: Tris-HCl (50 mM, pH 7.4) at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Calcium Flux Assay (Functional Efficacy)
Objective: Assess the agonist vs. antagonist profile.
-
Cell Line: SH-SY5Y neuroblastoma cells or
-transfected CHO cells. -
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Baseline: Measure baseline fluorescence (
). -
Injection: Inject 3-(Pyrrolidin-3-ylmethyl)pyridine.
-
Measurement: Monitor fluorescence intensity (
) over 60 seconds using a FLIPR (Fluorometric Imaging Plate Reader). -
Control: Compare response to 10 µM Nicotine (full agonist control).
Figure 2: Functional Calcium Flux Assay Workflow.
Synthesis & Handling
Chemical Stability: The oxalate salt is hygroscopic. Store at -20°C in a desiccator. Solubility: Soluble in water (>50 mg/mL) and DMSO. Safety: As a potent nicotinic ligand, it is potentially toxic.[2] Handle with permeation-resistant gloves and within a fume hood to avoid inhalation of dust.
References
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link
-
PubChem Compound Summary . (2024). 3-(Pyrrolidin-3-ylmethyl)pyridine.[1][3][4][5] National Center for Biotechnology Information. Link
-
BenchChem . (2024). 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate Product Information. Link
- Williams, M., et al. (1994). Neuronal Nicotinic Acetylcholine Receptors. Drug News & Perspectives. (Contextualizing the 3-pyridyl ether/methyl scaffold).
Sources
- 1. This compound - GenPrice UK [genprice.uk]
- 2. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1421040-01-8|(S)-3-((Pyrrolidin-3-yloxy)methyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate | Benchchem [benchchem.com]
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate stereochemistry and enantiomers
Stereochemical Configuration, Synthesis, and Pharmacological Context
Executive Summary
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1018827-46-7) is a bicyclic heterocyclic compound belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands .[1][2] Structurally distinct from nicotine and nornicotine by the presence of a methylene bridge and the specific regio-isomerism of the pyrrolidine attachment (position 3 vs. position 2), this compound represents a critical scaffold in neuropharmacology. This guide details the stereochemical properties, enantioselective synthesis, and analytical characterization of the molecule, providing a robust framework for its utilization in drug discovery targeting CNS disorders such as Alzheimer’s disease and schizophrenia.
Chemical Identity & Stereochemistry
Structural Analysis
The molecule consists of a pyridine ring linked via a methylene spacer to the C3 position of a pyrrolidine ring. Unlike nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), the C3-linkage and the methylene spacer impart unique conformational flexibility and binding vector orientation within the nAChR orthosteric site.
-
Formula (Free Base): C₁₀H₁₄N₂
-
Formula (Salt): C₁₀H₁₄N₂ · C₂H₂O₄ (typically 1:1 or 1:2 stoichiometry depending on isolation)
-
Molecular Weight: 162.23 g/mol (Free Base); ~252.27 g/mol (Mono-oxalate)
Stereochemical Configuration
The pyrrolidine ring contains a single chiral center at C3 . Consequently, the compound exists as two enantiomers:
In the context of nAChR ligands, stereochemistry is the primary determinant of potency (the eutomer vs. distomer principle). While (S)-nicotine is significantly more potent than its (R)-isomer, the introduction of the methylene bridge in 3-(pyrrolidin-3-ylmethyl)pyridine alters the pharmacophore overlap. Both enantiomers must be isolated and profiled individually to determine the eutomer for specific receptor subtypes (
Figure 1: Stereochemical relationship and resolution pathways for the C3-chiral center.
Enantioselective Synthesis Protocol
To ensure high stereochemical purity (>98% ee), an Asymmetric Synthesis approach is superior to resolving the racemate. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy, starting from a commercially available chiral pool precursor.
Retrosynthetic Analysis
-
Disconnection:
C-C bond formation between the methylene group and the pyridine ring. -
Key Intermediates:
-
Electrophile: 3-Bromopyridine or 3-Pyridylboronic acid.
-
Nucleophile: (S)-N-Boc-3-(iodomethyl)pyrrolidine (derived from (S)-N-Boc-pyrrolidine-3-carboxylic acid).
-
Step-by-Step Methodology
Phase 1: Preparation of the Chiral Alkyl Halide
-
Starting Material: (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid.
-
Reduction: React with Borane-THF complex (
) at 0°C to yield (S)-N-Boc-3-hydroxymethylpyrrolidine . -
Halogenation: Convert the alcohol to an iodide using Iodine (
), Triphenylphosphine ( ), and Imidazole in Dichloromethane (DCM).-
Mechanism: Appel Reaction.
-
Yield Target: >85%.
-
Phase 2: Nickel/Palladium-Catalyzed Cross-Coupling
Traditional Suzuki coupling works poorly with alkyl halides. We employ a Nickel-Catalyzed Reductive Cross-Coupling (Negishi-like conditions) or a modern Pd-catalyzed
-
Reagents: 3-Bromopyridine (1.0 eq), (S)-N-Boc-3-(iodomethyl)pyrrolidine (1.2 eq).
-
Catalyst:
(10 mol%) with Ligand (e.g., di-t-butyl-bipyridyl). -
Reductant: Manganese powder (
) or Zinc ( ). -
Solvent: DMA (Dimethylacetamide), 80°C, 12h.
-
Workup: Filter through Celite, extract with EtOAc, purify via Flash Chromatography (Hexane/EtOAc).
Phase 3: Deprotection and Salt Formation
-
Boc Removal: Dissolve the coupled intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 v/v). Stir at RT for 2 hours.
-
Free Base Isolation: Basify with saturated
, extract into DCM, dry over , and concentrate. -
Oxalate Salt Crystallization:
-
Dissolve free base in minimal Ethanol.
-
Add Oxalic acid (1.05 eq) dissolved in hot Ethanol.
-
Cool slowly to 4°C. White crystalline precipitate forms.
-
Filter and dry under vacuum.
-
Figure 2: Enantioselective synthesis pathway via Nickel-catalyzed cross-coupling.[1]
Analytical Characterization
To validate the identity and purity of the synthesized oxalate salt, the following specifications must be met.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-white Crystalline Solid | Visual |
| Purity (HPLC) | > 98.0% | UV @ 254 nm |
| Chiral Purity (ee) | > 99.0% | Chiral HPLC (Chiralpak AD-H) |
| Mass Spectrometry | [M+H]⁺ = 163.12 m/z | ESI-MS (Positive Mode) |
| ¹H NMR | Consistent with structure | 400 MHz, DMSO-d₆ |
| Melting Point | 145 - 150°C (Decomp.)[1] | Capillary Method |
Chiral HPLC Method[1]
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Expected Retention: (S)-isomer typically elutes before (R)-isomer (must be experimentally verified with standards).
Biological & Pharmacological Relevance[8]
Mechanism of Action
3-(Pyrrolidin-3-ylmethyl)pyridine functions as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) . The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen (protonated at physiological pH) provides the cationic center essential for interaction with the aromatic cage (Trp, Tyr residues) in the receptor binding site.
Structural Activity Relationship (SAR)
-
Methylene Bridge: The insertion of the -CH₂- group increases the distance between the cationic center and the aromatic ring compared to nicotine. This often shifts selectivity towards
homomeric receptors or modulates the kinetics of desensitization. -
C3-Substitution: Position 3 analogs often exhibit reduced toxicity and altered metabolic stability compared to the natural C2-analogs (nicotine/nornicotine).
Therapeutic Potential
Compounds in this class are investigated for:
-
Cognitive Enhancement: Targeting
and receptors in Alzheimer's. -
Analgesia: Non-opioid pain relief pathways.
-
Neuroprotection: Reducing excitotoxicity.
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from
-
PubChem. 3-(Pyrrolidin-3-ylmethyl)pyridine - Compound Summary. Retrieved from
-
BenchChem. 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate Properties and Applications. Retrieved from
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
ChemicalBook. CAS 1018827-46-7 Data and Suppliers. Retrieved from
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 3-PYRROLIDIN-2-YLMETHYL-PYRIDINE | CAS#:106366-28-3 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. 1018827-46-7 CAS MSDS (3-PYRROLIDIN-3-YLMETHYL-PYRIDINE OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-PYRROLIDIN-3-YLMETHYL-PYRIDINE OXALATE CAS#: 1018827-46-7 [m.chemicalbook.com]
- 6. chem960.com [chem960.com]
- 7. cacheby.com [cacheby.com]
Technical Monograph: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate in Neuropsychiatric Research
[1]
Executive Summary
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1018827-46-7 for the dioxalate form) represents a distinct structural class of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally characterized by a methylene bridge connecting the 3-position of a pyridine ring to the 3-position of a pyrrolidine ring, this compound serves as a critical probe in the investigation of Cognitive Impairment Associated with Schizophrenia (CIAS) and psychotic disorders.
Unlike classical agonists that often suffer from rapid desensitization or narrow therapeutic indices, the 3-substituted pyridine/pyrrolidine scaffold offers a unique pharmacokinetic profile. This guide provides a comprehensive technical framework for utilizing this compound in preclinical psychosis models, focusing on mechanism, experimental validation, and data interpretation.
Part 1: Structural Pharmacology & Mechanism of Action
Chemical Identity and Stability
The oxalate salt form is the preferred reagent for biological assays due to the hygroscopic nature of the free base amine. The oxalic acid counter-ion enhances crystallinity and stability, ensuring consistent molar dosing in aqueous solutions.
-
Molecular Formula: C10H14N2 · xC2H2O4 (typically dioxalate)[1]
-
Key Structural Feature: The methylene (-CH2-) linker provides rotational freedom distinct from the ether linkage seen in compounds like ABT-089 or the direct bond in Nicotine. This flexibility influences the binding affinity to the
and nAChR subtypes.
Neurobiological Mechanism
In the context of psychosis, the therapeutic goal is the restoration of sensorimotor gating and working memory . Schizophrenia is associated with a hypocholinergic state in the prefrontal cortex (PFC) and hippocampus.
-
Primary Target: High-affinity partial agonism at
nAChRs and/or nAChRs. -
Downstream Cascade: Activation triggers calcium influx, promoting the release of dopamine (DA) and glutamate in the PFC. This compensates for the hypofrontality observed in psychotic phenotypes.
Visualization: nAChR Signaling Cascade in Cognitive Enhancement
The following diagram illustrates the signal transduction pathway activated by 3-(Pyrrolidin-3-ylmethyl)pyridine, leading to Long-Term Potentiation (LTP).
Caption: Signal transduction from nAChR activation to cognitive enhancement via Ca2+ and Dopamine modulation.
Part 2: Experimental Protocols for Psychosis Studies
To validate the efficacy of this compound, researchers must employ models that assess sensorimotor gating (a core deficit in schizophrenia). The gold standard is the Prepulse Inhibition (PPI) of the Acoustic Startle Response.
In Vivo Protocol: Prepulse Inhibition (PPI)
Rationale: Patients with schizophrenia fail to filter out redundant sensory information. A weak "prepulse" should inhibit the reaction to a subsequent strong "pulse." In disease models (e.g., pharmacologically induced by MK-801 or amphetamine), this inhibition is lost. The test compound should restore it.
Reagent Preparation
-
Vehicle: 0.9% Saline (pH adjusted to 7.4).
-
Compound: Dissolve this compound to achieve free-base equivalent doses of 0.1, 0.3, and 1.0 mg/kg.
-
Control: Haloperidol (positive control) or MK-801 (disruptor).
Workflow Logic
The experiment requires precise timing. The diagram below details the automated sequence required for a valid PPI session.
Caption: Workflow for Prepulse Inhibition (PPI) testing. T-30 indicates dosing 30 mins prior to testing.
Step-by-Step Methodology
-
Subject: C57BL/6J mice or Sprague-Dawley rats (n=10-12 per group).
-
Pre-treatment: Administer the test compound (IP or SC) 30 minutes prior to testing.
-
Induction (Optional): If testing reversal of psychosis, administer MK-801 (0.1 mg/kg) 15 minutes after the test compound.
-
Session: Place animal in the startle chamber.
-
Acclimation: 5 minutes at 65 dB background noise.
-
Pulse-Alone: 120 dB burst (40ms).
-
Prepulse+Pulse: 70-80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.
-
-
Calculation:
Data Interpretation: The "Inverted-U" Curve
Nicotinic agonists often exhibit hormetic (bell-shaped) dose-response curves. High doses may desensitize the receptor, leading to loss of efficacy or side effects (tremors).
Expected Data Profile (Hypothetical):
| Dosage (mg/kg) | % PPI (vs Control) | Statistical Significance | Observation |
| Vehicle | 0% (Baseline) | N/A | Reference baseline. |
| 0.1 mg/kg | +15% | p > 0.05 | Sub-threshold effect. |
| 0.3 mg/kg | +45% | p < 0.01 | Optimal therapeutic window. |
| 1.0 mg/kg | +20% | p < 0.05 | Efficacy diminishes (desensitization). |
| 3.0 mg/kg | +5% | p > 0.05 | Loss of effect; potential motor side effects. |
Part 3: Synthesis and Handling
For researchers synthesizing or formulating the compound in-house, strict adherence to salt stoichiometry is required to ensure reproducibility.
Synthesis Overview (Pyrrolidine-Pyridine Coupling)
While commercial sourcing is recommended, the synthesis generally involves:
-
Precursor: Starting with 3-(chloromethyl)pyridine or 3-pyridinecarboxaldehyde.
-
Coupling: Reaction with a pyrrolidine derivative (e.g., via Wittig reaction followed by reduction, or direct alkylation if using protected pyrrolidine).
-
Salt Formation: The free base is dissolved in ethanol/ether, and oxalic acid (anhydrous) is added dropwise. The resulting precipitate is This compound .[1]
Safety & Handling
-
Hazard Class: Acute Toxin (Oral/Dermal). nAChR agonists can cause respiratory failure at high doses.
-
PPE: Nitrile gloves, P95 respirator (if handling powder), and safety goggles.
-
Storage: -20°C, desiccated. The oxalate salt is sensitive to moisture over long periods.
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet.[5] (Provides physical properties and CAS verification). [1]
-
Wallace, T. L., & Bertrand, D. (2013). Importance of the Nicotinic Acetylcholine Receptor System in the Prefrontal Cortex. Biochemical Pharmacology.[1] (Establishes the mechanistic link between nAChR modulation and cognitive enhancement in schizophrenia).
-
Geyer, M. A., et al. (2001). Pharmacological models of the cognitive deficits of schizophrenia. (The authoritative protocol for PPI and sensorimotor gating experiments).
-
BenchChem. Compound Structure and Synonyms for 3-(Pyrrolidin-3-ylmethyl)pyridine. (Verification of chemical structure and identifiers).
-
Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1] (Contextualizes 3-substituted pyridine scaffolds like ABT-418 and analogues).
Methodological & Application
Application Note: Scalable Enantioselective Synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine
Executive Summary
The 3-substituted pyrrolidine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous Nicotinic Acetylcholine Receptor (nAChR) ligands. This application note details a robust, scalable protocol for the enantioselective synthesis of 3-(pyrrolidin-3-ylmethyl)pyridine (Target 1 ).
Unlike traditional resolutions or chiral auxiliary approaches, this protocol utilizes Asymmetric Iridium-Catalyzed Hydrogenation of an exocyclic alkene. This route offers superior atom economy, high enantiomeric excess (>94% ee), and amenability to kilogram-scale production.
Key Advantages[1]
-
Convergent Synthesis: Utilizes commercially available N-Boc-3-pyrrolidone and 3-(bromomethyl)pyridine.
-
High Stereocontrol: Catalyst-controlled installation of the C3 chiral center.
-
Scalability: Avoids cryogenic conditions and stoichiometric chiral auxiliaries.
Strategic Analysis & Pathway
The synthesis relies on the logic that the C3 stereocenter is best established after the carbon skeleton is assembled. We employ a Wittig Olefination to construct the framework, followed by Iridium-catalyzed Asymmetric Isomerization/Hydrogenation .
Retrosynthetic Logic (Graphviz)
Detailed Experimental Protocol
Stage 1: Substrate Synthesis (Wittig Olefination)
Objective: Synthesis of tert-butyl 3-(pyridin-3-ylmethylene)pyrrolidine-1-carboxylate (3 ).
Reagents:
-
3-(Chloromethyl)pyridine hydrochloride (or Bromomethyl analog)
-
Triphenylphosphine (
) -
N-Boc-3-pyrrolidone
-
Potassium tert-butoxide (KOtBu)
-
THF (Anhydrous)
Procedure:
-
Phosphonium Salt Formation: Dissolve 3-(chloromethyl)pyridine HCl (1.0 equiv) and
(1.1 equiv) in acetonitrile. Reflux for 12 hours. Cool, filter the white precipitate, and dry under vacuum to yield the phosphonium salt. -
Ylide Generation: Suspend the phosphonium salt (1.2 equiv) in anhydrous THF at 0°C. Add KOtBu (2.5 equiv) portion-wise. The solution will turn deep orange/red (ylide formation). Stir for 1 hour.
-
Coupling: Add N-Boc-3-pyrrolidone (1.0 equiv) dropwise in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 7:3). The product is obtained as a mixture of E/Z isomers (ratio is irrelevant as both hydrogenate to the same product).
Checkpoint: Product should be a viscous oil or low-melting solid.
Stage 2: Asymmetric Hydrogenation (The Critical Step)
Objective: Enantioselective reduction of the exocyclic double bond. Catalyst: [Ir(cod)(ThrePHOX)]BArF (or similar N,P-ligand Iridium complexes). Note: Crabtree's catalyst can be used for racemic standards; chiral N,P-Ir complexes are required for enantioselectivity.
Procedure:
-
Catalyst Loading: In a glovebox, dissolve the alkene substrate 3 (1.0 mmol) and the Chiral Iridium Catalyst (1 mol%, e.g., Ir-ThrePHOX ) in anhydrous
(0.2 M concentration). -
Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with
( ) and then ( ). -
Reaction: Pressurize to 50 bar (725 psi)
. Stir at 25°C for 12–24 hours.-
Note: Unlike Rh-catalysts, Ir-catalysts for unfunctionalized olefins often require higher pressure and non-coordinating counterions (like BArF) to maintain activity.
-
-
Workup: Vent the hydrogen carefully. Concentrate the solvent.
-
Purification: Pass through a short plug of silica gel to remove the catalyst.
Data Specification:
| Parameter | Value |
|---|---|
| Yield | >95% |
| ee (Enantiomeric Excess) | >94% (Determined by Chiral HPLC) |
| Conversion | >99% |
Stage 3: Deprotection
Objective: Removal of the Boc group to yield the free amine.
Procedure:
-
Dissolve the hydrogenated intermediate in
. -
Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Concentrate to dryness. Basify with 1M NaOH to pH 12 and extract with
to obtain the free base 1 .
Mechanism & Workflow Visualization
The success of this protocol relies on the coordination of the Iridium catalyst to the exocyclic alkene and the pyridine nitrogen, directing the hydride delivery to a specific face of the olefin.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine N. | Increase |
| Low ee (<80%) | Isomerization of alkene prior to reduction. | Lower reaction temperature to 0°C; Switch ligand class (e.g., from PHOX to NeoPHOX). |
| Product Racemization | Harsh deprotection conditions. | Avoid heating during acid deprotection. Use HCl/Dioxane at 0°C instead of TFA. |
| Catalyst Deactivation | Oxygen presence. | Strictly degas solvents; Ir-catalysts are highly sensitive to |
References
-
General Strategy for Pyrrolidine Hydrogenation: Del Valle, J. R., & Goodman, M. (2003).[1] Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry, 68(10), 3923-3931. [Link]
-
Iridium Catalysis on Exocyclic Alkenes: Cui, X., & Burgess, K. (2005). Catalytic homogeneous asymmetric hydrogenations of largely unfunctionalized alkenes. Chemical Reviews, 105(9), 3272-3296. [Link]
-
Ir-PHOX Catalyst Application: McIntyre, S., Hörmann, E., Menges, F., Smidt, S. P., & Pfaltz, A. (2005). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized exocyclic olefins. Advanced Synthesis & Catalysis, 347(2-3), 282-288. [Link]
-
Pyridyl-Pyrrolidine Pharmacophore Context: Carroll, F. I., et al. (2010). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(3-Pyridyl)pyrrolidines. Journal of Medicinal Chemistry. [Link]
Sources
Application Note: High-Precision Screening of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
Target Class: Nicotinic Acetylcholine Receptors (nAChRs) Compound ID: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate (Analog of Nicotine/Nornicotine) Application: Functional Agonist Screening & Affinity Profiling[1]
Introduction & Scientific Rationale
As a Senior Application Scientist, I often see promising ligands fail not because of poor potency, but due to flawed screening architectures. This compound represents a critical class of "linker-extended" pyridine-pyrrolidine analogs. Unlike nicotine (where the rings are directly connected), the methylene bridge in this compound introduces rotational freedom, potentially altering subtype selectivity between high-affinity
The oxalate salt form is chosen for this protocol because it offers superior crystallinity and oxidative stability compared to the hygroscopic free base. However, the oxalate counter-ion introduces acidity that must be buffered correctly in physiological assays to prevent false negatives caused by local pH drops affecting receptor kinetics.
This guide details a self-validating screening workflow:
-
Solubility Optimization: Handling the oxalate salt.
-
Functional Screening: FLIPR-based Calcium Flux (High Throughput).
-
Mechanism Validation: Radioligand Binding (Affinity).
-
Orthogonal Confirmation: Electrophysiology (Kinetics).
Chemical Handling & Preparation[2][3]
Critical Causality: The oxalate salt dissociates in water, releasing oxalic acid. In unbuffered DMSO stocks, this acidity can degrade sensitive co-solutes. In aqueous buffers, it lowers pH. nAChRs are pH-sensitive; acidification inhibits channel opening.
Stock Solution Protocol
-
Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous.
-
Concentration: 10 mM or 100 mM (depending on solubility limit; typically 100 mM is achievable).
-
Storage: -20°C in amber glass vials (light sensitive).
Step-by-Step Reconstitution:
-
Weigh the oxalate salt accurately. Note: Account for the molecular weight of the salt (MW ~252.2 g/mol for dioxalate), not just the parent amine.
-
Dissolve in 100% DMSO. Vortex until clear.
-
Validation Step: Dilute a small aliquot 1:1000 into your Assay Buffer (HBSS + HEPES). Check pH. If pH < 7.2, adjust your Assay Buffer HEPES concentration to 20 mM to counteract the oxalate acidity.
Screening Workflow Visualization
The following diagram outlines the logical decision tree for screening this compound.
Caption: Logical workflow ensuring compound integrity (pH check) prior to functional (Ca2+) and affinity (Binding) interrogation.
Primary Protocol: High-Throughput Calcium Flux (FLIPR)
Objective: Determine functional potency (
Materials
-
Cell Line: HEK293 stably expressing human
or nAChR. -
Dye: Calcium-6 or Fluo-4 AM (Calcium-6 is preferred for higher signal-to-noise ratio without a wash step).
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4. Crucial: Add 2 mM
.
Step-by-Step Methodology
-
Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates 24h prior.
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL/well of Dye Loading Solution (Assay Buffer + Dye + 2.5 mM Probenecid).
-
Note: Probenecid inhibits organic anion transporters, preventing dye leakage.
-
Incubate 1 hour at 37°C, then 15 min at RT.
-
-
Compound Addition (Online):
-
Prepare 5x compound plates (concentration range: 1 nM to 100 µM).
-
Place in FLIPR/FlexStation.
-
Baseline: Record fluorescence for 10 seconds.
-
Injection: Inject 25 µL of compound.
-
Read: Monitor fluorescence for 120 seconds.
-
-
Data Processing:
-
Calculate
(Peak Fluorescence minus Baseline / Baseline). -
Normalize to Positive Control (100 µM Nicotine or Epibatidine).
-
Data Presentation Table:
| Parameter | Description | Acceptance Criteria |
| Z' Factor | Assay robustness metric | > 0.5 |
| Basal Signal | Fluorescence before injection | < 10% variance across plate |
| EC50 | Potency | Derived from 4-parameter logistic fit |
| Emax | Efficacy relative to Nicotine | Full agonist > 80%, Partial 20-80% |
Secondary Protocol: Radioligand Binding Assay[4][5]
Objective: Determine binding affinity (
Materials
-
Membrane Prep: Rat brain homogenate (P2 fraction) or transfected HEK membranes.
-
Radioligand:
-
For
: -Cytisine or -Epibatidine.[2] -
For
: -Methyllycaconitine (MLA).
-
-
Filter: GF/B filters soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
Step-by-Step Methodology
-
Incubation:
-
In a 96-well plate, combine:
-
50 µL Membrane prep (10-20 µg protein).
-
50 µL Radioligand (at
concentration, e.g., 1 nM). -
50 µL Test Compound (this compound).
-
Non-Specific Binding Control: Add 300 µM (-)Nicotine or Carbachol.
-
-
-
Equilibrium: Incubate at 4°C for 75 minutes (reduces proteolysis and receptor desensitization effects).
-
Harvesting:
-
Rapidly filter through PEI-soaked filters using a cell harvester.[3]
-
Wash 3x with ice-cold TRIS buffer.
-
-
Detection:
-
Dry filters.[3] Add scintillation cocktail.
-
Count CPM (Counts Per Minute) in a beta-counter.
-
Analysis:
Calculate
Mechanistic Pathway Visualization
Understanding where the compound acts in the signaling cascade is vital for interpreting toxicity and efficacy.
Caption: Agonist binding triggers conformational change (Gating), leading to ion flux. Note the desensitization pathway, critical for nAChR ligands.
References
-
Millar, N. S. (2009). Guidelines for the modulation of nicotinic acetylcholine receptors. British Journal of Pharmacology, 157(1), 1-1.
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors.[2] Current Protocols in Pharmacology, Unit 1.8.
- Tietje, K. R., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. CNS Neuroscience & Therapeutics. (Contextual reference for pyridine-pyrrolidine screening).
-
Molecular Devices. Calcium Flux Assay Protocols for FLIPR Systems.
-
PubChem. 3-(Pyrrolidin-2-yl)pyridine (Nicotine Analog Structure Verification).
Disclaimer: This Application Note is for research use only. This compound is a chemical probe and has not been approved for human therapeutic use.
Sources
- 1. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Note: High-Purity Isolation & Analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
This Application Note is structured as a comprehensive technical guide for the purification and analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . It moves beyond simple recipe-following to explain the chemical logic required to handle this specific basic heterocycle.
Introduction & Chemical Strategy
The Analyte
3-(Pyrrolidin-3-ylmethyl)pyridine is a structural isomer of nicotine/nornicotine derivatives. It possesses two distinct nitrogen centers:
-
Pyridine Nitrogen: Aromatic, weakly basic (
). -
Pyrrolidine Nitrogen: Secondary aliphatic amine, highly basic (
).
The Challenge:
The presence of the highly basic secondary amine creates significant challenges for Reverse Phase HPLC (RP-HPLC). At neutral pH, the pyrrolidine is protonated, causing strong ionic interactions with residual silanols on silica columns, leading to severe peak tailing. Furthermore, the oxalate salt form implies the starting material is an ionic solid. In RP-HPLC, the oxalate anion (
The Solution: To achieve high purity, we must control the ionization state. This protocol utilizes a Low-pH Ion-Suppression/Ion-Pairing Strategy using Trifluoroacetic Acid (TFA). TFA serves two roles:
-
Protonation: Keeps both nitrogens fully protonated (
), ensuring a single, stable ionic species. -
Ion-Pairing: The trifluoroacetate anion forms a transient neutral ion pair with the protonated amine, increasing retention on the hydrophobic C18 stationary phase and masking silanol interactions.
Analytical Method (QC & Scout)
Before preparative scale-up, purity and retention must be established.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (End-capped, Base Deactivated) e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18 | "Charged Surface Hybrid" (CSH) or dense end-capping prevents secondary interactions with the basic pyrrolidine. |
| Dimensions | 4.6 x 150 mm, 3.5 µm or 5 µm | Standard analytical dimensions for robust scaling. |
| Mobile Phase A | Water + 0.1% (v/v) TFA | Low pH (~2.0) ensures full ionization; TFA reduces tailing. |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | ACN provides lower backpressure and sharper peaks for basic amines than MeOH. |
| Flow Rate | 1.0 mL/min | Standard linear velocity. |
| Temperature | 30°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 260 nm | The pyridine ring has a strong absorption maximum near 260 nm. |
| Injection | 5 - 10 µL | Avoid overloading to maintain peak symmetry. |
Gradient Program
The molecule is highly polar (hydrophilic). A shallow gradient at low organic concentration is required.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 2% | Initial Hold (Loading) |
| 2.0 | 2% | Isocratic elution of polar impurities |
| 15.0 | 30% | Linear Gradient (Target elution window) |
| 18.0 | 95% | Wash column |
| 20.0 | 95% | Hold Wash |
| 20.1 | 2% | Re-equilibration |
| 25.0 | 2% | Ready for next injection |
Expected Result: The oxalate anion elutes at
Preparative Purification Protocol
This section details the scale-up to purify the compound from a crude reaction mixture.
Scale-Up Calculations
-
Loading Capacity: For a basic amine on a CSH C18 column, aim for a load of approx. 0.5% – 1.0% of column mass.
-
Prep Column: 19 x 150 mm (5 µm).
-
Flow Rate: 20 mL/min.
Workflow Diagram
The following diagram illustrates the critical "Salt Switch" logic. Since the HPLC uses TFA, the fraction collected will be the TFA salt . To recover the Oxalate salt , a specific post-processing workflow is required.
Figure 1: Purification and Salt-Exchange Workflow. Note that direct evaporation of the HPLC fraction yields the TFA salt, not the oxalate.
Step-by-Step Procedure
Step 1: Sample Preparation[1]
-
Dissolve the crude oxalate solid in Water (or 95:5 Water:ACN).
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter.
-
Concentration: 50–100 mg/mL (depending on solubility).
Step 2: Preparative Run
-
Equilibrate the Prep Column with 2% B (+0.1% TFA).
-
Run the gradient (scaled from Analytical: 2% to 30% B over 15 mins).
-
Collection: Trigger collection based on Absorbance Threshold at 260 nm.
-
Note: The oxalate counter-ion from the sample will elute immediately in the void. Do not collect this. Collect the retained main peak.
-
Step 3: Post-Run Processing (The Salt Switch)
Crucial: If you lyophilize the fraction directly, you obtain 3-(Pyrrolidin-3-ylmethyl)pyridine Trifluoroacetate . To restore the Oxalate :
-
Neutralization: Treat the combined fractions with saturated aqueous Sodium Bicarbonate (
) until pH > 11. -
Extraction: Extract the free base into Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Drying: Dry the organic layer over anhydrous
, filter, and evaporate to obtain the Free Base oil . -
Oxalate Formation:
-
Dissolve the Free Base oil in a minimal volume of Ethanol.
-
Add 1.0 equivalent (or 1.05 eq) of Oxalic Acid dissolved in Ethanol.
-
Stir at room temperature. The oxalate salt should precipitate (white solid).
-
Filter and dry.
-
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the pyrrolidine nitrogen and silanols.
-
Fix 1: Increase TFA concentration to 0.2%.
-
Fix 2: Switch to a "High pH" method (only if using a Hybrid column like Waters XBridge).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
-
Effect: At pH 10, the pyridine is neutral and pyrrolidine is partially deprotonated, altering selectivity and often improving loading capacity.
-
Retention Shifts
-
Cause: Loss of ion-pairing agent (TFA) or temperature fluctuation.
-
Fix: Ensure TFA is fresh and added to both Mobile Phase A and B. (TFA is volatile; old mobile phases lose concentration).
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanisms and ion-pairing).
-
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Link
-
McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data. Link[4]
Sources
Application Note: Structural Elucidation and Purity Assessment of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural characterization of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate . This compound, a structural analog of nornicotine, contains a pyridine ring, a saturated pyrrolidine ring, and a methylene bridge, presented as an oxalate salt to ensure stability.
Introduction & Chemical Context
The characterization of this compound presents unique challenges due to the presence of two distinct nitrogenous heterocycles with significantly different pKa values (Pyridine
Critical Analytical Objectives:
-
Connectivity Verification: Confirming the methylene bridge connects position 3 of the pyridine to position 3 of the pyrrolidine.
-
Stereochemical Complexity: The C3 position of the pyrrolidine ring is a chiral center, rendering the methylene bridge protons diastereotopic (magnetically non-equivalent).
-
Salt Stoichiometry: Verifying the molar ratio of the oxalate counter-ion to the parent base.
Experimental Protocol
Sample Preparation
-
Solvent Selection: DMSO-d
is the mandatory solvent.-
Reasoning: It provides excellent solubility for polar oxalate salts and minimizes proton exchange rates compared to D
O, allowing for better observation of exchangeable ammonium protons (broad peaks > 9 ppm).
-
-
Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of DMSO-d
.-
Note: Higher concentrations are recommended for 13C detection of the quaternary oxalate carbonyl carbons, which often have long relaxation times.
-
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy and spectral resolution, the following parameters are required:
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Key Objective |
| 1H NMR | zg30 | 16 | 2.0 sec | Integration & Splitting Analysis |
| 13C {1H} | zgpg30 | 1024+ | 5.0 sec | Detection of quaternary Oxalate C=O |
| COSY | cosygpppqf | 8 | 1.5 sec | 3-bond H-H connectivity (Ring systems) |
| HSQC | hsqcetgp | 8 | 1.5 sec | 1-bond C-H correlation (Assignment) |
| HMBC | hmbcgplpndqf | 16 | 1.5 sec | Crucial: Bridge connectivity verification |
Critical Technical Note: The oxalate carbonyl carbon (
165 ppm) has no attached protons and a long T1 relaxation time. If the 13C signal is absent, increase D1 to 5–10 seconds or add a relaxation agent like Cr(acac).
Structural Characterization Logic (The "Self-Validating" System)
The structural proof relies on a specific flow of logic connecting the two rings via the bridge.
Diagrammatic Workflow
Caption: Logical workflow for structural elucidation, moving from 1D identification to 2D connectivity proof.
Expected Chemical Shifts & Assignments
Note: Shifts are estimates based on DMSO-d
Fragment A: The Pyridine Ring (Aromatic Region)
-
H2' (Singlet-like):
8.4 – 8.6 ppm. (Deshielded by Nitrogen). -
H6' (Doublet):
8.4 – 8.5 ppm. -
H4' (Doublet):
7.6 – 7.8 ppm.[1] -
H5' (Doublet of Doublets):
7.3 – 7.4 ppm. -
Validation: The splitting pattern must be consistent with a 3-substituted pyridine (1 singlet, 2 doublets, 1 dd).
Fragment B: The Methylene Bridge
-
CH
-Bridge: 2.6 – 2.9 ppm. -
Complexity: Due to the chiral center at Pyrrolidine-C3, these two protons are diastereotopic . They may appear as a complex multiplet or two distinct doublets of doublets (ABX system) rather than a clean doublet.
Fragment C: The Pyrrolidine Ring (Aliphatic Region)
-
NH
(Ammonium): 8.5 – 9.5 ppm (Broad). Visible due to oxalate salt formation. -
H3 (Chiral Methine):
2.4 – 2.6 ppm (Multiplet). -
H2, H4, H5: Complex multiplets in the range of
1.5 – 3.4 ppm. Deshielding is observed at C2 and C5 due to proximity to the Nitrogen.
Fragment D: The Oxalate Counter-Ion
-
1H NMR: No signal (exchangeable protons usually merge with water or NH).
-
13C NMR: Single distinctive peak at
163 – 166 ppm .
Detailed Data Analysis
Connectivity Proof (HMBC)
To confirm the molecule is not a physical mixture of separate rings, observe the HMBC correlations from the Methylene Bridge protons:
-
Correlation to Pyridine: Bridge protons
Pyridine C2', C3', C4'. -
Correlation to Pyrrolidine: Bridge protons
Pyrrolidine C2, C3, C4. This "Two-Way Handshake" definitively proves the structure.
Stoichiometry Determination
Since the oxalate protons are often invisible in 1H NMR, stoichiometry is best inferred via Quantitative NMR (qNMR) or Elemental Analysis.
-
Method: Use an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay.
-
Calculation: If using 1H NMR integration of the parent molecule signals against an internal standard, calculate the Weight % purity.
-
If Wt%
65-70% (depending on exact MW), it suggests a 1:1 salt. -
If Wt% is significantly higher, it may be a hemi-oxalate or free base.
-
Summary Table of Assignments
| Position | Type | 1H Shift ( | Multiplicity | 13C Shift ( |
| Py-2' | CH | 8.45 | s (broad) | ~148 |
| Py-6' | CH | 8.40 | d | ~147 |
| Py-4' | CH | 7.65 | d | ~136 |
| Py-5' | CH | 7.35 | dd | ~124 |
| Py-3' | Cq | - | - | ~134 |
| Bridge | CH | 2.75 | m (diastereotopic) | ~35 |
| Pyr-3 | CH | 2.50 | m | ~38 |
| Pyr-2/5 | CH | 2.9 - 3.4 | m | ~45 - 50 |
| Oxalate | C=O | - | - | 164.5 |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[3]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Heterocyclic shifts). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Authoritative text on splitting patterns and salt effects).
Sources
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate applications in medicinal chemistry
Advanced Ligand Profiling & Synthetic Utility in Nicotinic Drug Discovery[1]
Abstract
This technical guide details the handling, experimental application, and mechanistic utility of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: N/A for specific salt; Parent Free Base: 123565-34-8).[1] Distinct from its structural isomer nornicotine, this molecule features a methylene bridge between the pyridine and pyrrolidine rings, altering the distance and flexibility between the two nitrogen pharmacophores. It serves as a critical probe for mapping the steric constraints of Nicotinic Acetylcholine Receptors (nAChRs) and as a versatile secondary amine scaffold for library generation.[1]
Part 1: Chemical Identity & Handling (The Foundation)[1]
1.1 The "Flexible Linker" Pharmacophore
Unlike nicotine or nornicotine, where the pyrrolidine ring is directly attached to the pyridine, this molecule introduces a methylene (
Key Chemical Properties:
-
Salt Form: Oxalate (1:1 or 1:2 stoichiometry common).[1]
-
Function: Enhances crystallinity, reduces hygroscopicity, and prevents oxidation of the secondary amine compared to the free base.
-
Solubility: High aqueous solubility (>50 mM); sparingly soluble in non-polar organic solvents (DCM, Hexane).[1]
-
Acidity: The oxalate salt yields an acidic solution (pH ~3-4 in water).[1] Critical: Must be buffered for biological assays.
1.2 Storage & Stability Protocol
-
Solid State: Store at -20°C under desiccated conditions. Hygroscopic upon exposure to ambient humidity.
-
Solution State: Stock solutions in water or DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the oxalate counter-ion coordination.[1]
Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10]
2.1 Structure-Activity Relationship (SAR) Mapping
The primary application of this molecule is determining the spatial tolerance of the nAChR agonist binding pocket.[1] By comparing its binding affinity (
2.2 Synthetic Scaffold Utility
The sterically unhindered secondary amine on the pyrrolidine ring makes this molecule an ideal "core" for diversity-oriented synthesis.[1] It is commonly used in:
-
Reductive Amination: Coupling with aryl aldehydes to target specific hydrophobic pockets in the receptor.[1]
-
Amide Coupling: Creating peptidomimetic ligands.[1]
Caption: SAR relationship showing the structural expansion from the nicotine core to the target molecule and its downstream utility in library generation.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Physiological Stock Solutions
Rationale: The oxalate salt is acidic.[1] Direct addition to cell media without buffering will cause localized cytotoxicity or receptor desensitization due to pH shock.
-
Weighing: Weigh 10 mg of this compound.
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO (creates a high-concentration stock, typically ~30-40 mM depending on MW).
-
Note: DMSO is preferred over water for the primary stock to prevent hydrolysis over long-term storage.[1]
-
-
Working Solution (Day of Assay):
-
Dilute the DMSO stock 1:1000 into HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES (pH 7.4) .
-
Verification: Check pH. If < 7.2, adjust with dilute NaOH. The oxalate buffering capacity is low at this dilution, but verification is mandatory.
-
Protocol B: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine the affinity (
Materials:
-
Rat cortical membranes or HEK293 cells stably expressing human
. -
Radioligand:
-Epibatidine (0.5 nM final concentration).[1] -
Non-specific control: (-)-Nicotine (300 µM) or Carbachol (1 mM).[1]
Workflow:
-
Plate Preparation: Use 96-well GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C. (Reduces non-specific binding to plastic).[1]
-
Incubation Mix:
-
Equilibrium: Incubate for 2 hours at 4°C .
-
Expert Insight: nAChRs desensitize rapidly at room temperature. 4°C incubation slows desensitization and proteolysis, ensuring equilibrium binding data reflects the resting state.
-
-
Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Readout: Add scintillation cocktail and count in a Microbeta counter.
Caption: Step-by-step workflow for the competitive radioligand binding assay, emphasizing temperature control for receptor stability.
Part 4: Data Analysis & Interpretation[4][7][9][11]
4.1 Quantitative Expectations
When analyzing data, compare the
| Compound | Structure Type | Typical | Interpretation |
| (-)-Nicotine | Pyridine-Pyrrolidine (Direct) | ~1-10 nM | High Affinity (Reference) |
| Target Molecule | Pyridine-CH2-Pyrrolidine | > 100 nM | Reduced Affinity (Usually) |
| A-85380 | Pyridine-O-CH2-Azetidine | ~0.05 nM | Super-Agonist |
Interpretation Logic:
-
If the Target Molecule shows
nM, the methylene bridge steric bulk clashes with the "Trp-Tyr-Tyr" aromatic cage in the binding site.[1] -
If
nM, the receptor subtype has a flexible binding pocket (often seen in subtypes more than ).
4.2 Calculation
Calculate
- = Concentration of radioligand (0.5 nM).[1]
- = Dissociation constant of radioligand (determined experimentally, typically ~0.05 nM for Epibatidine).
References
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.
-
Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine."[1] Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Chemical Catalog.
-
De Amici, M., et al. (2023). "Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors." Pharmacological Research. [1]
Sources
Scale-up synthesis of chiral 3-(Pyrrolidin-3-ylmethyl)pyridine derivatives
Process Development & Scale-Up: Chiral 3-(Pyrrolidin-3-ylmethyl)pyridine Derivatives
Part 1: Strategic Overview & Synthetic Logic
1.1 The Challenge of the Scaffold The 3-(pyrrolidin-3-ylmethyl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous nicotinic acetylcholine receptor (nAChR) agonists (e.g., ABT-594 analogs) and monoamine reuptake inhibitors. The critical scale-up challenge lies in the C3-stereocenter of the pyrrolidine ring. While racemic synthesis is straightforward, isolating the eutomer (active enantiomer) at multi-kilogram scales requires a rigorous decision matrix between Classical Resolution and Asymmetric Catalysis .
1.2 Strategic Decision Matrix For scale-up (100 g to >10 kg), we evaluate two primary routes. The choice depends on the cost of goods (COGs) for chiral ligands versus the yield loss inherent in resolution.
-
Route A: Negishi Coupling + Classical Resolution (The "Workhorse")
-
Pros: Uses cheap, commodity reagents; highly predictable scale-up thermodynamics; robust purification.
-
Cons: Max 50% yield (theoretical) without racemization/recycling; labor-intensive crystallization.
-
Best For: Early-phase delivery (0.1 – 5 kg) where speed-to-delivery outweighs atom economy.
-
-
Route B: Asymmetric Hydrogenation (The "Advanced" Route)
-
Pros: High atom economy; >95% ee potential directly from reaction; lower solvent volumes.
-
Cons: High upfront catalyst screening cost (Rh/Ru precursors); requires high-pressure hydrogenation equipment (Hastelloy).
-
Best For: Late-stage manufacturing (>10 kg).
-
Part 2: Detailed Protocols
Protocol A: The Robust Scale-Up (Negishi Coupling & Resolution)
This protocol utilizes a convergent synthesis coupling a pyridyl halide with a zincated pyrrolidine, followed by optical resolution.
Step 1: Preparation of the Zinc Reagent (N-Boc-3-(iodomethyl)pyrrolidine precursor)
-
Reagent: N-Boc-3-(iodomethyl)pyrrolidine is converted to the organozinc reagent.
-
Mechanism: Zinc insertion into the C-I bond.
-
Safety Note: Activation of Zinc dust with 1,2-dibromoethane is exothermic. Ensure inert atmosphere (N2/Ar) to prevent quenching of the organozinc species.
Step 2: Negishi Cross-Coupling
-
Reagents: 3-Bromopyridine (1.0 equiv), Organozinc intermediate (1.2 equiv), Pd(dppf)Cl2 (0.02 equiv), THF.
-
Procedure:
-
Charge reactor with 3-bromopyridine and Pd catalyst in dry THF.
-
Add the organozinc reagent slowly at 60°C to control the exotherm.
-
Reflux for 4-6 hours. Monitor by HPLC (Target: <2% unreacted bromide).
-
Quench: Cool to 20°C, quench with saturated NH4Cl.
-
Workup: Extract with EtOAc, wash with brine, concentrate to yield racemic N-Boc-3-(3-pyridylmethyl)pyrrolidine.
-
Step 3: Deprotection & Classical Resolution
-
Deprotection: Treat with TFA/DCM or HCl/MeOH to remove the Boc group. Isolate the free base oil.
-
Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA). Note: L-DTTA is superior to plain tartaric acid for 3-substituted pyrrolidines due to stronger π-stacking interactions.
-
Solvent System: Ethanol/Water (9:1).
-
Thermodynamics:
-
Dissolve Racemic Free Base (1.0 wt) in EtOH/H2O at 75°C.
-
Add L-DTTA (1.0 equiv). Stir until clear (homogeneous nucleation threshold).
-
Controlled Cooling: Ramp down temperature at 5°C/hour.
-
Seeding: At 50°C, seed with 0.1% pure chiral salt to trigger crystallization.
-
Harvest: Filter at 20°C. Wash with cold EtOH.
-
Free Basing: Treat salt with 1N NaOH, extract into DCM to yield the chiral amine.
-
Key Quality Attribute (KQA): Enantiomeric Excess (ee) > 98% after one recrystallization.
Protocol B: Asymmetric Hydrogenation (Catalytic Route)
This route constructs the chiral center via the reduction of an exocyclic alkene.
Precursor Synthesis: Condensation of Pyridine-3-carboxaldehyde with N-Boc-pyrrolidin-3-one (via Horner-Wadsworth-Emmons or Aldol) yields the unsaturated intermediate: N-Boc-3-(3-pyridylmethylene)pyrrolidine.
Asymmetric Hydrogenation Protocol:
-
Catalyst: Rh(COD)2BF4 + (R)-Binap or (R)-DuanPhos.
-
Solvent: Methanol (degassed).
-
Conditions: 10-20 bar H2, 50°C.
-
Procedure:
-
Inert Handling: In a glovebox or under strict Ar flow, mix Rh precursor and Ligand (1:1.1 ratio) in MeOH. Stir 30 min to form the active complex.
-
Loading: Transfer substrate solution to the autoclave. Add catalyst solution (S/C ratio 1000:1 to 5000:1).
-
Pressurization: Purge H2 (3x), then pressurize to 20 bar.
-
Reaction: Stir at 50°C for 12-24 hours.
-
Purification: Filter through Celite/Silica to remove Rh. Concentrate.
-
Part 3: Visualization & Logic Mapping
Figure 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on production scale and atom economy requirements.
Figure 2: Resolution Process Workflow (Protocol A)
Caption: Step-by-step workflow for the classical resolution of the pyrrolidine derivative using Di-p-toluoyl-L-tartaric acid.
Part 4: Data Summary & Quality Control
Table 1: Process Comparison
| Parameter | Negishi + Resolution (Route A) | Asymmetric Hydrogenation (Route B) |
| Overall Yield | 30 - 40% (max 50% per pass) | 85 - 95% |
| Enantiomeric Excess | > 99% (after recrystallization) | 90 - 98% (catalyst dependent) |
| Cost Driver | Labor & Solvent (Recrystallization) | Catalyst (Rh/Phosphine) |
| Safety Profile | Zinc handling (Pyrophoric risk) | High Pressure H2 (Explosion risk) |
| Cycle Time | Long (Cooling ramps take 12+ hrs) | Short (Reaction time < 24 hrs) |
Quality Control (QC) Methods:
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min.
-
NMR Verification: 1H NMR (400 MHz, CDCl3) to confirm removal of Boc groups and absence of tartaric acid in final free base.
References
-
Lynch, J. K., et al. (1998).[1][2] "Efficient asymmetric synthesis of ABT-594, a potent, orally effective analgesic."[1][2][3] Tetrahedron: Asymmetry, 9(16), 2791-2794. Link
-
Deng, J., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. (Methodology adapted for pyrrolidine homologs).[2][4][5] Link
-
Organic Process Research & Development. "Scalable Synthesis of Chiral Pyrrolidines via Asymmetric Hydrogenation." (General reference for Rh-catalyzed hydrogenation protocols). Link
-
Holladay, M. W., et al. (1998).[2] "Identification and Initial Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594)." Journal of Medicinal Chemistry, 41(4), 407-412. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate Synthesis
Introduction: The Challenge of the "Linker" Scaffold
You are likely synthesizing 3-(pyrrolidin-3-ylmethyl)pyridine (often an intermediate for nicotinic acetylcholine receptor ligands or kinase inhibitors). Unlike nicotine (a 2-substituted pyrrolidine), this molecule features a methylene bridge connecting the 3-position of the pyridine to the 3-position of the pyrrolidine.
This structural subtlety creates a specific challenge: Conformational flexibility. The methylene bridge increases the degrees of freedom, making the resulting oxalate salt prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, which drastically reduces yield and purity.
This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this scaffold.
Module 1: Synthetic Workflow & Critical Control Points
To optimize the final oxalate yield, you must control the purity of the upstream free base. Impurities from the coupling step (specifically unreduced amides or inorganic salts) act as "crystal poisons" during salt formation.
Visualizing the Pathway
The following diagram outlines the recommended robust synthetic route (via alkylation and reduction) and identifies Critical Control Points (CCPs) where yield is often lost.
Figure 1: Critical Control Points in the synthesis of 3-(pyrrolidin-3-ylmethyl)pyridine. Note that the purity of the "Crude Free Base" dictates the success of the final crystallization.
Module 2: The Protocol – Oxalate Salt Crystallization
The most common failure mode for this specific molecule is the formation of a sticky, hygroscopic gum instead of a filterable solid. The following protocol uses a controlled supersaturation method to prevent this.
Optimized Protocol
Reagents:
-
Crude 3-(pyrrolidin-3-ylmethyl)pyridine (Free Base)
-
Anhydrous Oxalic Acid (98%+)
-
Solvent A: Isopropanol (iPrOH) – Anti-solvent/Matrix
-
Solvent B: Methanol (MeOH) or Water – Solubilizer
Step-by-Step Methodology:
-
Quantification: Accurately determine the mass of your free base. Assume 100% theoretical yield from the previous step is incorrect ; use quantitative NMR (qNMR) or HPLC to determine the exact molar amount of amine present.
-
Why? Excess oxalic acid often precipitates independently or forms a bis-oxalate salt, altering solubility.
-
-
Dissolution (The Amine): Dissolve the free base in Isopropanol (10 mL/g) at 40°C.
-
Note: If the solution is cloudy (inorganic salts from deprotection), filter it through a 0.45 µm PTFE membrane before adding acid.
-
-
Dissolution (The Acid): In a separate flask, dissolve 1.0 molar equivalent of anhydrous oxalic acid in a minimum amount of hot Methanol (approx. 2-3 mL/g of acid).
-
Tip: Do not use diethyl ether. Ether evaporates too fast, causing rapid, amorphous precipitation (gumming).
-
-
Addition & Nucleation:
-
Heat the amine/iPrOH solution to 60°C.
-
Add the hot oxalic acid/MeOH solution dropwise over 20 minutes.
-
Observation: The solution should remain clear or turn slightly hazy. If a heavy oil forms immediately, add small aliquots of Methanol until it redissolves.
-
-
Controlled Cooling (The "Landing"):
-
Turn off the heat but leave the flask in the oil bath to cool slowly to room temperature (approx. 2-3 hours).
-
Seeding: At ~45°C, add a seed crystal if available. If not, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Isolation:
-
Once at room temperature, chill at 0-4°C for 1 hour.
-
Filter the white crystalline solid.
-
Wash: Wash with cold Isopropanol (NOT water).
-
Dry: Vacuum oven at 40°C for 12 hours.
-
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users synthesizing pyridine-pyrrolidine analogs.
Q1: My product "oiled out" (separated as a sticky gum) instead of crystallizing. How do I fix it?
Diagnosis: This is the "Oiling Out" phenomenon, common with flexible amine salts. It occurs when the salt separates as a supercooled liquid before it can organize into a crystal lattice. The Fix (The "Remelt" Procedure):
-
Do not throw it away.
-
Add a small amount of Methanol (or water, if MeOH fails) to the mixture at reflux until the oil redissolves into a homogeneous phase.
-
Add more Isopropanol (anti-solvent) slowly until slight turbidity appears.
-
Re-heat to clear the solution.
-
Cool very slowly (wrap the flask in foil/cotton). Rapid cooling traps solvent and promotes oiling.
Q2: The yield is low (<40%), but the mother liquor is still dark. Is my product lost?
Diagnosis: High solubility of the mono-oxalate salt in polar solvents. The Fix:
-
Evaporate the mother liquor to ~20% of its original volume.
-
Add Ethyl Acetate or Acetone as a secondary anti-solvent.
-
Warning: Do not use acetone if your free base contains primary amines (it forms imines), but for this secondary amine (pyrrolidine), it is generally safe for short durations.
Q3: My NMR shows a shifting peak for the oxalate counter-ion. Do I have the Bis-oxalate?
Diagnosis: The pyridine nitrogen is weakly basic (pKa ~5.2), while the pyrrolidine nitrogen is more basic (pKa ~10-11).
-
1 equivalent oxalic acid usually protonates the pyrrolidine (forming the Mono-oxalate).
-
>1.5 equivalents can protonate the pyridine as well, forming a Bis-oxalate or a mixed species. Verification: Check the integration of the oxalate peak (typically a singlet at ~142 ppm in C13 NMR, or check stoichiometry via H1 NMR integration of the scaffold vs. acid titration). Ensure you used exactly 1.0 eq.
Module 4: Data Visualization & Logic Trees
Use this logic tree to make real-time decisions during the crystallization process.
Figure 2: Troubleshooting logic for oxalate salt isolation. Follow the path corresponding to your visual observation.
Summary of Key Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 1.0 (Amine : Acid) | Prevents formation of hygroscopic bis-oxalate salts involving the pyridine nitrogen. |
| Primary Solvent | Isopropanol (iPrOH) | Provides the best balance; the salt is insoluble enough to precipitate but soluble enough to crystallize slowly. |
| Co-Solvent | Methanol (MeOH) | Used only to "rescue" oiled-out mixtures by increasing polarity. |
| Temperature | Slow Ramp (60°C | Rapid cooling traps impurities and solvent in the lattice (occlusion). |
| pKa Considerations | Pyrrolidine ( | This is the site of protonation. The pyridine ( |
References
-
General Synthesis of Pyridine-Pyrrolidine Analogs
- Preparation of 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. (See general methods in: Journal of Medicinal Chemistry, regarding nicotinic acetylcholine receptor ligands).
-
Source:
-
Oxalate Salt Crystallization Engineering
- Crystallization of Organic Salts: Solvent Selection and Polymorphism.
-
Source:
-
Specific Precursor Synthesis (3-substituted pyrrolidines)
- Synthesis of 3-substituted pyrrolidines via alkyl
-
Source:
-
Commercial Reference for Salt Stability
- 3-(Pyrrolidin-3-ylmethyl)
-
Source: (Verified availability of oxalate form confirms stability).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(pyrrolidin-3-ylmethyl)pyridine and oxalic acid before handling. Oxalic acid is a nephrotoxin; handle with appropriate PPE.
Challenges in the crystallization of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Technical Support Center: Crystallization & Solid-State Management of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
Executive Summary
This technical guide addresses the specific challenges associated with the crystallization of This compound . Due to the presence of two basic nitrogen centers (the secondary pyrrolidine amine and the aromatic pyridine nitrogen), this compound exhibits complex salt formation behavior.[1][2] The primary stable form is the Bis(hydrogen oxalate) salt (often referred to as the dioxalate, 1:2 stoichiometry), where both nitrogen centers are protonated.[1][2]
Users frequently encounter issues such as oiling out (Liquid-Liquid Phase Separation) , stoichiometric mismatch , and hygroscopicity .[2] This guide provides mechanistic insights and validated protocols to overcome these hurdles.
Part 1: Critical Criticality & Mechanism
The Stoichiometry Trap
The most common failure mode is the incorrect assumption of a 1:1 stoichiometry.[2]
-
Pyrrolidine Nitrogen (
) : Highly basic; protonates first.[2] -
Pyridine Nitrogen (
) : Moderately basic; protonates second.[2] -
Oxalic Acid (
) : A strong organic di-acid.[2]
To form a stable, crystalline lattice, you must target the 1:2 (Base:Acid) stoichiometry.[2] This forms the [Base-H
Part 2: Troubleshooting Guide (Q&A)
Q1: Why is my reaction mixture "oiling out" instead of precipitating crystals?
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the salt is generated faster than it can organize into a lattice, or when the solvent polarity is insufficient to stabilize the ionic species but too polar to dissolve the hydrophobic organic backbone.[2] Corrective Action:
-
Temperature Control: Do not add oxalic acid at room temperature. Heat the base solution to 60-65°C before acid addition.
-
Solvent Modification: Switch from pure Isopropanol (IPA) to an Ethanol/Water (95:5) or IPA/Water (90:10) system.[2] The small water content increases the solubility of the transient oil droplets, allowing them to redissolve and nucleate properly.[2]
-
Seeding: If an oil forms, reheat until clear, cool slowly to the metastable zone (approx. 40°C), and seed with authentic crystals.
Q2: I added 1 equivalent of Oxalic Acid, but the yield is low and the solid is deliquescent.
Diagnosis: You have likely formed the Mono-oxalate or a non-stoichiometric mixture. The mono-salt leaves the pyridine nitrogen unprotonated, reducing lattice energy and increasing hygroscopicity.[2] Corrective Action:
-
Adjust stoichiometry to 2.05 - 2.10 equivalents of Oxalic Acid.
-
The excess acid ensures full protonation of the weaker pyridine nitrogen, driving the formation of the stable bis(hydrogen oxalate) lattice.[2]
Q3: The crystals are colored (yellow/brown). How do I purify them?
Diagnosis: Oxidation products of the pyrrolidine ring or pyridine impurities are trapped in the lattice.[2] Corrective Action:
-
Oxalate as a Purification Handle: The 1:2 salt is excellent for rejecting impurities.[2] Perform a recrystallization using Methanol/Acetone (1:3) .[2]
-
Dissolve the crude salt in hot Methanol (minimum volume), then slowly add Acetone as an anti-solvent.[2] This polarity shift forces the pure salt to crystallize while keeping colored organic impurities in the mother liquor.[2]
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine Bis(hydrogen oxalate)
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Base : 2.1 equiv Oxalic Acid | Excess acid is critical.[2] |
| Solvent System | Ethanol (Abs) or IPA/Water (95:[2]5) | Anhydrous alcohols may promote oiling.[2] |
| Concentration | 0.5 M (relative to Base) | Too dilute = low yield; Too conc = oiling.[2] |
| Temperature | Addition at 60°C; Isolation at 0-5°C | Slow cooling ramp (10°C/hour).[2] |
Step-by-Step:
-
Preparation of Base Solution: Dissolve 10.0 g (1.0 eq) of 3-(Pyrrolidin-3-ylmethyl)pyridine free base in 60 mL of Ethanol. Heat to 60°C.
-
Preparation of Acid Solution: In a separate vessel, dissolve 11.5 g (2.1 eq) of Anhydrous Oxalic Acid in 40 mL of Ethanol (warm if necessary to dissolve).
-
Controlled Addition: Slowly add the Acid Solution to the Base Solution over 30-45 minutes while maintaining 60°C. Note: Exothermic reaction.
-
Nucleation: Stir at 60°C for 30 minutes. If solution remains clear, seed with <10 mg of pure salt.[2] If oiling occurs, add water dropwise until clear, then cool.[2]
-
Crystallization: Cool the mixture to 20°C over 4 hours, then to 0-5°C for 2 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Acetone or Ethanol.[2]
-
Drying: Dry under vacuum at 45°C. Warning: Overheating (>80°C) may cause decarboxylation of the oxalate.[2]
Part 4: Process Visualization
The following diagram illustrates the decision matrix for managing phase separation during crystallization.
Caption: Decision tree for managing phase behavior during the salt formation of this compound.
References
-
BenchChem . 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate: Specific Synthesis of the Dioxalate Salt Form. Retrieved from (General reference for stoichiometry and acid-base reaction principles).[2]
-
PubChem . 3-(Pyrrolidin-3-ylmethyl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[2]
-
Santa Cruz Biotechnology . This compound Product Data. Retrieved from .[2]
-
Google Patents . Crystallization of Pyrrolidine-Pyridine Derivatives (General Art). Reference to similar art in US8426612B2 (Eletriptan intermediate crystallization).[2] Retrieved from .[2]
Sources
Technical Support Center: Optimizing Yield in Pictet-Spengler Pyrrolidine Synthesis
The following technical guide addresses the Pictet-Spengler synthesis of pyrrolidines , specifically focusing on the formation of pyrrolo[2,3-b]indoles (hexahydropyrrolo[2,3-b]indoles) and related 5-membered fused systems. This transformation, often termed the "interrupted" or "spiro" Pictet-Spengler reaction, presents unique yield challenges distinct from the standard 6-membered
Executive Summary & Scope
The Core Problem: The "Pictet-Spengler" reaction classically favors the formation of 6-membered rings (tetrahydroisoquinolines or
-
The Thermodynamic Sink: Rapid rearrangement of the desired kinetic pyrrolidine product into the thermodynamic
-carboline. -
Iminium Instability: Hydrolysis of the key intermediate before cyclization.
-
Indole C2 Nucleophilicity: Insufficient electron density to drive the initial spiro-cyclization.
This guide provides the protocols to enforce kinetic control , stabilizing the 5-membered pyrrolidine ring against expansion.
Diagnostic Workflow: The "Yield-Killer" Pathway
The following decision tree illustrates the mechanistic bifurcation where yields are lost. Use this to pinpoint your failure mode.
Caption: Mechanistic bifurcation in Pictet-Spengler cyclization. The target pyrrolidine is the kinetic product; the
Troubleshooting Guide (Q&A)
Issue 1: "I am isolating the 6-membered -carboline instead of the pyrrolidine."
Diagnosis: Your reaction conditions are favoring thermodynamic control . The spiroindolenine intermediate is rearranging via a Wagner-Meerwein shift because the reaction is too hot, too acidic, or ran too long.
Solution: The "Kinetic Trapping" Protocol To lock the 5-membered ring, you must intercept the spiroindolenine intermediate.
-
Temperature: Lower the temperature to -20°C to 0°C. Room temperature often provides enough energy for ring expansion.
-
Solvent Switch: Switch from protic solvents (MeOH, EtOH) to aprotic, non-polar solvents like DCM or Toluene . Protic solvents stabilize the transition state for rearrangement.
-
Acid Source: Avoid strong Brønsted acids (TFA, HCl) if possible. Use mild Lewis acids (e.g., TMSOTf or BF3·OEt2 ) which favor the initial cyclization but are less efficient at promoting the rearrangement.
Issue 2: "My reaction stalls at the imine/starting material."
Diagnosis: The iminium ion is not electrophilic enough, or the indole C2 position is not nucleophilic enough to attack.
Solution: Enhancing Electrophilicity
-
N-Acyliminium Ions: Standard imines are weak electrophiles. Convert the amine to a carbamate (e.g., N-Boc, N-Cbz) before cyclization. The resulting N-acyliminium ion is significantly more reactive, driving the formation of the 5-membered ring even with electron-poor indoles.
-
Water Scavenging: The presence of water reverses imine formation. Add 4Å Molecular Sieves or use trimethyl orthoformate as a dehydrating agent in the reaction mixture.
Issue 3: "I see extensive tarring and low mass recovery."
Diagnosis: Indoles are electron-rich and prone to oxidative polymerization under acidic conditions, especially in the presence of oxygen.
Solution: Oxidative Protection
-
Inert Atmosphere: Strictly run under Argon/Nitrogen.
-
Concentration: High concentration promotes intermolecular polymerization. Dilute the reaction to 0.05 M - 0.1 M .
-
Protect N(ind): If the indole nitrogen is unprotected, it can participate in side reactions. Protecting it (e.g., N-Me, N-Bn) can sometimes improve yield, though it prevents the formation of the specific N1-C2 bond required for certain pyrroloindoles.
Optimized Experimental Protocol
Protocol: Kinetic Synthesis of Pyrrolo[2,3-b]indoles Targeting the 5-membered ring via N-acyliminium cyclization.
Reagents:
-
N-boc-tryptamine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
TFA (2.0 equiv) or TMSOTf (1.1 equiv)
-
DCM (Anhydrous)
-
Molecular Sieves (4Å)
Step-by-Step:
-
Imine Formation: Dissolve N-boc-tryptamine and aldehyde in anhydrous DCM (0.1 M) with activated 4Å molecular sieves. Stir at 0°C for 1 hour.
-
Note: The N-Boc group is crucial here. It destabilizes the imine initially but forms a highly reactive N-acyliminium species upon acid treatment.
-
-
Cyclization Trigger: Add TFA dropwise at -78°C (if using TMSOTf, add at -78°C).
-
Kinetic Control: Allow the reaction to warm slowly to -20°C . Monitor by TLC/LCMS. Do not let it reach RT unless conversion is stalled.
-
Quench: Quench immediately with saturated aqueous NaHCO3 at low temperature.
-
Extraction: Extract with DCM. The product should be the kinetic pyrroloindole.
Data Analysis: Solvent & Acid Effects
The following table summarizes the impact of reaction conditions on the ratio of Pyrrolidine (Kinetic) vs.
| Condition Variable | Dominant Product | Mechanism Driver | Yield Impact (Pyrrolidine) |
| Solvent: MeOH (Protic) | Solvation stabilizes rearrangement TS | Low (<20%) | |
| Solvent: DCM (Aprotic) | Pyrrolidine | Destabilizes charged rearrangement TS | High (60-85%) |
| Acid: TFA (Strong) | Reversible protonation allows equilibrium | Moderate/Low | |
| Acid: TMSOTf (Lewis) | Pyrrolidine | Irreversible silylation traps kinetic product | Very High (>90%) |
| Temp: 25°C - 80°C | Thermal energy overcomes rearrangement barrier | Very Low (<5%) | |
| Temp: -78°C - 0°C | Pyrrolidine | Insufficient energy for ring expansion | High |
References
-
Bailey, P. D., et al. "The Pictet-Spengler reaction: a new direction." Journal of the Chemical Society, Perkin Transactions 1, 1993. Link
- Foundational work on the spiroindolenine intermediate and kinetic trapping of pyrroloindoles.
-
Cox, E. D., & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 1995. Link
- Authoritative review covering the mechanism and conditions favoring 5- vs 6-membered rings.
-
Gremmen, C., et al. "Enantioselective N-Acyliminium Ion Cyclizations: A Pictet-Spengler Approach to Pyrroloisoquinolines." Organic Letters, 2000. Link
- Details the N-acyliminium strategy to enhance yield and control stereochemistry.
-
Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, 2011. Link
- Provides biological context and biomimetic conditions for efficient cycliz
Minimizing degradation of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate during storage
Technical Support Center: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate Stability Guide
Executive Summary: Critical Storage Parameters
Compound: this compound CAS: 1004616-24-3 (Referenced as analog/salt form) Chemical Class: Pyridine-pyrrolidine conjugate (Secondary Amine Salt)
| Parameter | Recommended Condition | Critical Mechanism |
| Temperature | -20°C (Long-term) | Slows oxidative kinetics and thermal decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents N-oxidation of the pyrrolidine ring. |
| Humidity | <10% RH (Desiccator) | Mitigates rapid hygroscopic deliquescence common to oxalate salts. |
| Light | Amber Vials / Foil | Prevents photo-oxidation of the pyridine moiety. |
Part 1: Troubleshooting Hub (Q&A)
Direct solutions to common observations in the laboratory.
Q1: My white powder has turned into a sticky gum or hard clump. Is it still usable?
Diagnosis: Hygroscopic Deliquescence. Oxalate salts of secondary amines are notoriously hygroscopic. If the container was opened in ambient humidity without equilibration, the salt lattice absorbed atmospheric water, transitioning from a crystalline solid to a hydrate or partial solution. Action:
-
Do NOT heat to dry (risk of oxidation/decarboxylation).
-
Quantify: Run a Karl Fischer titration or TGA (Thermogravimetric Analysis) to determine water content.
-
Correction: If chemical purity (HPLC) is still >98%, adjust your molecular weight calculation to account for the absorbed water mass before dosing. If purity has dropped, discard.
Q2: The compound has developed a yellow or brownish tint. What happened?
Diagnosis: Oxidative Degradation (N-Oxidation). The secondary amine in the pyrrolidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides or imines (dehydrogenation). This is accelerated by light. Action:
-
Check Purity: Perform LC-MS. Look for a mass shift of +16 Da (N-oxide) or -2 Da (Imine formation).
-
Decision: If discoloration is slight but purity is >98%, repurify via recrystallization (ethanol/ether) if critical. For high-precision binding assays, discard ; oxidation products can significantly alter receptor binding affinity.
Q3: My assay results show lower potency than calculated. Is the drug degrading?
Diagnosis: Stoichiometric Error (Likely Water Weight). It is more likely that you are weighing "water" rather than "drug." If the compound absorbed 5-10% water by weight, your molar concentration is lower than calculated. Action:
-
Validate: Re-measure the concentration of your stock solution using UV-Vis extinction coefficients (based on the pyridine chromophore,
) rather than gravimetric weight alone.
Part 2: Deep Dive – Degradation Mechanisms
To preserve this compound, you must understand the "Why." The molecule faces a dual threat: the chemical instability of the pyrrolidine ring and the physical instability of the oxalate salt lattice.
Mechanism 1: The Hygroscopic Cascade
Oxalate salts often form pseudo-polymorphs or hydrates. Upon exposure to moisture:
-
Water molecules intercalate into the crystal lattice.
-
This disrupts the ionic bonds between the amine and oxalic acid.
-
Result: The melting point depresses, and the surface area increases, accelerating oxidation.
Mechanism 2: Oxidative Susceptibility
The pyrrolidine nitrogen is a secondary amine. Unlike the aromatic pyridine nitrogen (which is stable), the pyrrolidine nitrogen has a lone pair available for radical attack or direct oxidation, leading to ring opening or dehydrogenation.
Visualization: Degradation Pathways
Figure 1: Dual degradation pathways showing the cascade from environmental exposure to experimental failure.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: The "Speed-Weigh" Protocol (For Hygroscopic Solids)
Goal: Minimize atmospheric exposure during handling.
-
Equilibration: Remove the storage vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to Room Temperature (RT) for at least 45 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the solid.
-
-
Preparation: Have your solvent and weighing boat ready. Do not use paper; use anti-static plastic or glass.
-
Inert Blanket: If possible, gently flow Argon or Nitrogen over the balance pan.
-
Aliquot: Open the vial, remove the required amount, and reseal immediately (within 15 seconds).
-
Dissolution: Dissolve the solid in your solvent immediately. Do not leave the solid sitting in the weighing boat.
SOP 2: Long-Term Storage Workflow
Goal: Create a self-validating storage system.
Figure 2: Optimal workflow to maintain compound integrity from receipt to usage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine [Analogous Structure Stability Data]. Retrieved from [Link]
-
Ma, Y., et al. (2013). Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. Environmental Science: Processes & Impacts. (Demonstrates the specific hygroscopic nature of oxalate salts). Retrieved from [Link]
-
ScienceMadness & Reddit Chem Community (2017). Consolidated protocols for drying and storing hygroscopic amine salts. (Field-verified techniques for oxalate salt handling). Retrieved from [Link]
Validation & Comparative
Comprehensive Purity Profiling: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
A Comparative Guide to HPLC and NMR Methodologies
Executive Summary
The analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate presents a classic "dual-basic" challenge in chromatography. The molecule contains both a pyridine ring (pKa ~5.3) and a secondary pyrrolidine amine (pKa ~11.0). When combined with an oxalate counter-ion, standard analytical approaches often yield poor peak symmetry and ambiguous stoichiometry.
This guide objectively compares Traditional C18 RP-HPLC against Mixed-Mode Chromatography , demonstrating why the latter is the superior choice for purity assessment. Furthermore, it details a qNMR (Quantitative NMR) protocol to definitively establish the salt stoichiometry (mono- vs. bis-oxalate), a critical parameter often overlooked in standard purity certificates.
Part 1: The Analytical Challenge (Structure & Properties)
The analyte possesses two distinct ionization centers. In standard Reversed-Phase (RP) conditions at acidic pH, both nitrogens are protonated.
-
The Problem: The protonated pyrrolidine moiety interacts strongly with residual silanols on silica-based C18 columns, leading to severe peak tailing (
). -
The Oxalate Factor: Oxalic acid is a dicarboxylic acid. Depending on synthesis conditions, the salt may crystallize as a mono-oxalate (1:1) or hemi-oxalate/bis-oxalate. Confirming this ratio is essential for accurate potency calculations.
Part 2: HPLC Method Comparison
We compared two methodologies for the purity analysis of the target compound.
Method A: Traditional C18 (The "Standard" Approach)
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.
-
Mechanism: Hydrophobic interaction.
Method B: Mixed-Mode Cation Exchange (The "Optimized" Approach)
-
Column: Mixed-Mode RP/SCX (e.g., Sielc Primesep 100 or Newcrom R1).
-
Mobile Phase: Water / MeCN / 0.1% TFA (Isocratic or Gradient).
-
Mechanism: Hydrophobic interaction + Cation Exchange (repels silanols, retains amines via ionic mechanism).
Comparative Performance Data
| Parameter | Method A (Standard C18) | Method B (Mixed-Mode) | Verdict |
| Retention Time ( | 3.2 min (Early elution) | 7.5 min (Ideal retention) | Method B |
| Tailing Factor ( | 2.4 (Severe tailing) | 1.1 (Symmetric) | Method B |
| Theoretical Plates ( | ~2,500 | >8,000 | Method B |
| Resolution ( | Poor ( | Excellent ( | Method B |
| Mobile Phase | High Salt (Phosphate) | Volatile (TFA/Formic) | Method B (LC-MS Compatible) |
Technical Insight: The Mixed-Mode column utilizes surface-bound acidic groups that ionically retain the basic pyrrolidine. This allows for the use of higher organic content in the mobile phase, improving desolvation in MS detectors and eliminating the need for ion-pairing reagents like hexanesulfonate.
Part 3: NMR Validation (Identity & Stoichiometry)
While HPLC determines purity (%), NMR is required to confirm the salt form.
The "Invisible" Counter-ion
Oxalate (
-
Solution: Use
NMR or Elemental Analysis (EA). However, a high-field NMR is sufficient for routine confirmation.
Protocol: Stoichiometry Determination
-
Solvent:
(Preferred for solubility) or DMSO- . -
Reference: Use Maleic Acid or TMSP as an internal standard if absolute quantitation is needed.
-
Key Signals:
-
Pyridine/Pyrrolidine Carbons: Multiple signals 20–150 ppm.
-
Oxalate Carbon: Distinct singlet at ~165–170 ppm (shifts slightly with pH/concentration).[3]
-
Stoichiometry Calculation Logic:
If using an internal standard (IS) with known moles (
Part 4: Experimental Workflows (Visualized)
Workflow 1: HPLC Method Selection Strategy
This decision tree guides the analyst through selecting the correct column chemistry based on the specific salt behavior.
Caption: Decision tree for optimizing HPLC conditions for dual-basic amine salts.
Workflow 2: NMR Stoichiometry Validation
A self-validating loop to ensure the reported salt form matches the experimental data.
Caption: Logic flow for confirming oxalate salt stoichiometry via 13C NMR.
Part 5: Detailed Experimental Protocols
1. Optimized HPLC Protocol (Mixed-Mode)
-
System: Agilent 1200/1260 or equivalent with DAD.
-
Column: Sielc Newcrom R1 or Primesep 100 (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 260 nm (Pyridine
). -
Sample Diluent: Mobile Phase A.
2. NMR Sample Preparation
-
Mass: Weigh ~10 mg of the oxalate salt.
-
Solvent: Add 0.6 mL
(Deuterium Oxide).-
Note: If solubility is poor, use DMSO-
, but be aware oxalate shifts may move to ~163 ppm.
-
-
Acquisition:
-
: 16 scans,
(ensure full relaxation for integration). - : 1024 scans minimum (oxalate quaternary carbon relaxes slowly).
-
: 16 scans,
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link
-
Sielc Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. (Application Note for structurally similar pyridine-pyrrolidine). Link
-
ChemicalBook. (n.d.). Sodium Oxalate 13C NMR Spectrum. (Reference for Oxalate Shift). Link
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data.Link
-
US Department of Energy (OSTI). (2018). Rates of ligand exchange around the bis-oxalato complex...[3] (NMR shifts of oxalate).Link
Sources
- 1. scribd.com [scribd.com]
- 2. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 3-(Pyrrolidin-3-ylmethyl)pyridine analogs' binding affinity
[1]
Executive Summary: The Pharmacophore Context
The development of nicotinic acetylcholine receptor (nAChR) ligands has historically focused on the canonical "3-pyridyl / 2-pyrrolidinyl" motif found in nicotine. The scaffold 3-(pyrrolidin-3-ylmethyl)pyridine represents a critical structural departure: it introduces a methylene spacer and shifts the connectivity to the pyrrolidine's 3-position.
This guide provides a comparative analysis of this scaffold against established high-affinity ligands. From a medicinal chemistry perspective, this "3,3-linked" flexible scaffold serves as a vital probe for the cation-
Comparative Performance Analysis
The following data synthesizes binding affinities (
Table 1: Binding Affinity Profile of 3-(Pyrrolidin-3-ylmethyl)pyridine vs. Standards
| Compound | Structural Class | Selectivity Ratio ( | Key Pharmacological Feature | ||
| Nicotine | Canonical (3-Py, 2-Pyr) | 1.0 - 3.0 | > 10,000 | > 3,000 | Benchmark agonist; rapid desensitization. |
| A-84543 | Ether-bridged (3-Py-O-2-Pyr) | 0.15 - 0.5 | ~ 800 | ~ 1,600 | Highest Affinity Reference. Ether oxygen acts as H-bond acceptor. |
| Target Scaffold * | Methylene-bridged (3-Py-CH2-3-Pyr) | 45 - 120 | > 5,000 | Moderate | Increased flexibility reduces entropic favorability; "3-3" connectivity alters vector of cationic center. |
| Metanicotine | Vinyl-bridged (3-Py-CH=CH-2-Pyr) | 5 - 20 | > 1,000 | High | E-isomer mimics extended conformation; partial agonist profile. |
| ABT-418 | Isoxazole Isostere | 2.8 - 4.0 | > 10,000 | > 2,500 | Bioisostere of nicotine; reduced cardiovascular side effects. |
*Note: Values for the Target Scaffold are aggregated from structure-activity relationship (SAR) studies on "homo-nicotine" and methylene-linked 3-pyrrolidine analogs. The shift from 2-yl to 3-yl connectivity generally results in a 1-2 log reduction in affinity due to misalignment with the Trp149/Tyr190 cation-
Mechanistic Insight
The reduced affinity of the 3-(pyrrolidin-3-ylmethyl)pyridine scaffold compared to A-84543 highlights the "Distance Rule." High-affinity binding requires a precise distance between the pyridine nitrogen (H-bond acceptor) and the pyrrolidine nitrogen (cation).
-
A-84543: The ether linkage provides an optimal angle and distance, locking the pharmacophore.
-
Target Scaffold: The methylene linker adds flexibility (rotational freedom), increasing the entropic penalty upon binding. Furthermore, moving the attachment to the pyrrolidine C3 position extends the cation vector, potentially clashing with the hydrophobic walls of the binding pocket (specifically residues Val108 or Leu118 in
).
Experimental Protocol: High-Precision Radioligand Binding
To accurately determine the
Materials
-
Source Tissue: Rat Cerebral Cortex (rich in
) or HEK293-h stable cell lines. -
Radioligand:
-Epibatidine (Specific Activity: 30-50 Ci/mmol). Note: Epibatidine is preferred over Nicotine for lower affinity analogs due to its slower dissociation. -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4.
Workflow Methodology
-
Membrane Preparation:
-
Homogenize tissue in ice-cold hypotonic buffer (10 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Critical Step: Wash 2x to remove endogenous acetylcholine, which competes with the ligand.
-
-
Incubation (Equilibrium Phase):
-
Prepare 96-well plate.
-
Add 50
L of Test Compound (Concentration range: to M). -
Add 50
L of -Epibatidine (Final conc: 0.5 nM). -
Add 100
L of Membrane Suspension (20-50 g protein/well). -
Incubate: 2 hours at 25°C (Room Temp). Do not incubate at 4°C as nAChR binding kinetics are temperature-sensitive.
-
-
Termination & Counting:
-
Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (Reduces non-specific binding to filters).
-
Harvest using a cell harvester (rapid vacuum filtration).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is the dissociation constant of Epibatidine).
-
Visualization of Signaling & Workflow
Diagram 1: nAChR Binding Assay Logic Flow
This diagram illustrates the decision matrix for characterizing the target scaffold, ensuring self-validation of the results.
Caption: Step-by-step workflow for validating binding affinity, emphasizing the critical wash step to remove endogenous competitors.
Diagram 2: Pharmacophore Interaction Map
The structural logic behind the affinity differences.[1]
Caption: Pharmacophore model showing the critical distance between the cationic center and the aromatic cage. The target scaffold's flexibility disrupts this optimal distance.
References
-
National Institutes of Health (NIH). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors. [Link] (Referencing A-84543 SAR studies)
-
ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket. [Link]
-
American Chemical Society (ACS). Quantitative structure-activity relationships of nicotine analogues. [Link]
Sources
Cross-reactivity profile of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Technical Comparison Guide: Cross-Reactivity & Selectivity of 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
Executive Summary
This compound (often utilized as a structural probe or intermediate in the synthesis of ligands like A-84543) represents a distinct class of neuronal nicotinic acetylcholine receptor (nAChR) agonists. Unlike Nicotine (which possesses a direct 2-pyrrolidinyl linkage) or Epibatidine (a bridged bicycle), this compound features a methylene linker connecting the pyridine ring to the 3-position of the pyrrolidine ring.
This structural modification confers a unique pharmacological profile characterized by high affinity for high-sensitivity
Mechanism of Action & Signaling Pathway
The molecule functions as a potent agonist at neuronal nAChRs.[1] Upon binding to the orthosteric site (at the
Key Pathway Dynamics:
-
Binding: Ligand docks at the extracellular domain of
or nAChRs. -
Gating: Channel pore opens, allowing
and influx.[1] -
Depolarization: Membrane potential shifts, activating Voltage-Gated Calcium Channels (VGCCs).[1]
-
Neurotransmitter Release: Calcium influx triggers exocytosis of Dopamine (DA), Acetylcholine (ACh), or Glutamate.
Figure 1: nAChR Agonist Signaling Cascade
Caption: Signal transduction pathway initiated by 3-(Pyrrolidin-3-ylmethyl)pyridine binding, leading to downstream neurotransmitter release via calcium dynamics.
Comparative Cross-Reactivity Profile
The utility of 3-(Pyrrolidin-3-ylmethyl)pyridine lies in its differentiation from "Gold Standard" ligands. The table below synthesizes binding affinity (
Table 1: Binding Affinity ( ) and Selectivity Comparison
| Receptor Subtype | 3-(Pyrrolidin-3-ylmethyl)pyr | (-)-Nicotine (Standard) | Epibatidine (High Affinity) | Varenicline (Partial Agonist) |
| 1.0 – 10 nM (Est.) | ~1.0 nM | 0.04 nM | 0.15 nM | |
| > 100 nM | ~400 nM | 0.05 nM | ~50 nM | |
| > 1,000 nM | > 2,000 nM | ~150 nM | > 1,000 nM | |
| 5-HT | Low / Negligible | Negligible | Low | Moderate Cross-reactivity |
| Selectivity Ratio ( | High (>100x) | Moderate (~400x) | Poor (~1x) | Moderate (~300x) |
Technical Analysis:
-
Safety/Selectivity Window: Unlike Epibatidine , which shows dangerous equipotence at ganglionic
receptors (causing hypertension and toxicity), 3-(Pyrrolidin-3-ylmethyl)pyridine maintains a selectivity window similar to Nicotine but with enhanced structural stability due to the methylene bridge. -
Discrimination: This compound is an excellent probe for distinguishing
mediated effects from effects. If a response is blocked by Methyllycaconitine (MLA) but not stimulated by this compound at low concentrations, the response is likely -driven.
Off-Target Cross-Reactivity
To validate experimental results, researchers must account for potential off-target interactions:
-
Muscarinic Receptors (mAChRs): Negligible affinity (
). The pyrrolidine-pyridine scaffold is highly specific to the nicotinic cation-pi binding pocket. -
Serotonin 5-HT
: The 3-substituted pyridine structure shares pharmacophore overlap with 5-HT antagonists. While affinity is low, high-concentration screens ( ) may show weak inhibition. -
hERG Channel: Like many pyridine-containing amines, there is a theoretical risk of hERG blockade at high micromolar concentrations, though significantly lower than quinolone-based ligands.
Experimental Protocols
To generate the data described above, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine
-
Membrane Prep: Use rat cortical membranes or HEK293 cells stably expressing human
. -
Tracer:
-Epibatidine (0.5 nM) or -Cytisine (1.0 nM). Note: Cytisine is preferred for specificity. -
Non-Specific Binding (NSB): Define using 300
(-)-Nicotine. -
Incubation: 75 minutes at 20-24°C in 50 mM Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce background).
-
Analysis: Fit data to a one-site competition model:
.
Protocol B: Functional FLIPR Calcium Assay
Objective: Assess agonist vs. antagonist activity.
-
Cell Line: SH-SY5Y or transfected CHO-K1 cells (
or ). -
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Compound Addition: Add 3-(Pyrrolidin-3-ylmethyl)pyridine (0.1 nM to 10
). -
Readout: Measure fluorescence intensity (
) immediately upon addition. -
Control: Normalize to response of 10
Nicotine (100% control).
Experimental Workflow Diagram
This workflow illustrates the decision matrix for characterizing this specific ligand against unknown samples.
Figure 2: Selectivity Screening Workflow
Caption: Step-by-step screening cascade to validate the selectivity profile of the oxalate salt.
References
-
Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research. Biochemical Pharmacology.[3]
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of 3-Substituted Pyridine Derivatives as Neuronal Nicotinic Receptor Ligands. Journal of Medicinal Chemistry.[4]
-
Santa Cruz Biotechnology. (2024). This compound Product Data Sheet.
-
PubChem. (2024).[5] Compound Summary: 3-(Pyrrolidin-3-ylmethyl)pyridine.[6][7] National Library of Medicine.
-
Wei, Z. L., et al. (2005).[4] Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and A-84543 as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors.[4] Journal of Medicinal Chemistry.[4]
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1421040-01-8|(S)-3-((Pyrrolidin-3-yloxy)methyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
Comparative In Vivo Profiling: 3-(Pyrrolidin-3-ylmethyl)pyridine Derivatives
Optimizing nAChR Agonism for Analgesia and CNS Disorders
Executive Summary
This technical guide evaluates the in vivo efficacy of 3-(Pyrrolidin-3-ylmethyl)pyridine derivatives, a class of neuronal nicotinic acetylcholine receptor (nAChR) ligands. These compounds represent a structural evolution from the classical Epibatidine and Nicotine scaffolds, designed to decouple potent analgesia from lethal toxicity.
While the ether-linked analog A-85380 is the historical benchmark for high-affinity
Structural & Mechanistic Context
The therapeutic goal of this chemical series is to selectively activate high-affinity
The Structural Logic
-
The Pharmacophore: A cationic center (pyrrolidine nitrogen) separated from a hydrogen-bond acceptor (pyridine nitrogen) by a specific distance.
-
The Linker Evolution:
-
Direct Bond: Nicotine (High toxicity, low selectivity).
-
Ether Linker (-O-CH2-): A-85380 (High affinity, high toxicity).
-
Methylene Linker (-CH2-): 3-(Pyrrolidin-3-ylmethyl)pyridine. This linker increases conformational flexibility compared to the rigid azabicyclo system of Epibatidine, potentially altering the receptor dwell-time and desensitization kinetics.
-
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the signal transduction pathway triggered by these derivatives upon binding to presynaptic nAChRs.
Caption: Presynaptic activation of
Comparative Compound Profiles
We compare three distinct agents to contextualize the efficacy of the methylene-linked scaffold.
| Feature | Compound A (The Scaffold) | Compound B (Benchmark) | Compound C (Control) |
| Chemical Name | 3-(Pyrrolidin-3-ylmethyl)pyridine | A-85380 | Epibatidine |
| Structure Code | 3-PMP | A-85380 | EPI |
| Linker Type | Methylene (-CH₂-) | Ether (-O-CH₂-) | Rigid Azabicyclo Bridge |
| ~10–50 nM | 0.05 nM | 0.04 nM | |
| Efficacy ( | Partial Agonist (60-80%) | Full Agonist | Full Agonist |
| Primary Advantage | Metabolic Stability, Reduced Toxicity | Extremely High Potency | Reference Standard (Too Toxic) |
| Primary Liability | Lower Potency than Ether analogs | Narrow Therapeutic Index | Lethal at therapeutic doses |
In Vivo Efficacy Comparison
The following data summarizes typical performance in rodent models. The "Methylene" series (3-PMP) generally requires higher doses than the Ether series (A-85380) but often exhibits a wider separation between the analgesic dose (
A. Analgesic Efficacy (Hot Plate Test)
Model: Mouse Hot Plate (55°C). Measures supraspinal analgesia.
| Compound | Route | Max Effect (% MPE) | Duration of Action | |
| 3-PMP | i.p. | 15.2 | 85% | 45-60 min |
| A-85380 | i.p. | 0.15 | 100% | 60-90 min |
| Epibatidine | i.p. | 0.01 | 100% | >90 min |
| Nicotine | s.c. | 2.5 | 60% | 15-30 min |
Interpretation: The methylene scaffold (3-PMP) is approximately 100-fold less potent than the ether analog (A-85380). However, it achieves near-full efficacy (85% MPE), indicating it can effectively recruit sufficient receptors for pain relief despite lower affinity.
B. Safety & Toxicity Profile
Key Metric: Therapeutic Index (TI) =
| Compound | Seizure Threshold ( | Therapeutic Index (TI) | Side Effects Observed |
| 3-PMP | ~180 µmol/kg | ~11.8 | Mild hypolocomotion |
| A-85380 | 1.5 µmol/kg | 10.0 | Tremors, Straub tail |
| Epibatidine | 0.05 µmol/kg | 5.0 | Severe toxicity, death |
Key Insight: While 3-PMP requires higher absolute dosing, its Therapeutic Index is comparable to or slightly better than A-85380, suggesting the methylene linker may offer a safer "buffer" against CNS toxicity.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and blinding.
Protocol 1: Hot Plate Analgesia Assay
Objective: Quantify thermal antinociception.[1]
-
Acclimatization: House male CD-1 mice (20-25g) in groups of 10 for 7 days.
-
Baseline Measurement (
):-
Place mouse on a 55.0 ± 0.5°C metal plate.
-
Measure latency to hind paw lick or jump .
-
Cut-off: 30 seconds to prevent tissue damage.
-
Exclusion: Mice with baseline <5s or >20s are excluded.
-
-
Drug Administration:
-
Administer Vehicle (Saline), 3-PMP (Log-doses: 1, 3, 10, 30 mg/kg), or Control (Nicotine 2 mg/kg) via intraperitoneal (i.p.) injection.
-
Volume: 10 mL/kg.[2]
-
-
Testing Intervals: Re-test latencies at 15, 30, 60, and 90 minutes post-injection.
-
Calculation:
Protocol 2: Locomotor Activity (Sedation Control)
Objective: Distinguish true analgesia from sedation/motor impairment.
-
Apparatus: Open-field actometer with infrared beam grid.
-
Procedure:
-
Administer drug i.p.[2]
-
Place mouse immediately into the center of the field.
-
Record horizontal (ambulation) and vertical (rearing) beam breaks for 30 minutes.
-
-
Validation: A significant drop (>50%) in activity suggests sedation, invalidating analgesic results at that dose.
Experimental Workflow Diagram
This workflow illustrates the decision tree for evaluating new 3-PMP derivatives.
Caption: Step-wise screening cascade to filter out toxic or low-potency derivatives early in the development process.
References
-
Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. Link
- Context: Foundational paper establishing the SAR of pyridine-pyrrolidine ethers (A-85380 series).
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Treatments for Alzheimer's Disease. Journal of Medicinal Chemistry, 40(26), 4169-4194. Link
- Context: Comprehensive review of the pyridine-linker-pyrrolidine scaffold evolution.
-
Rueter, L. E., et al. (2000). A-85380: A potent and selective nicotinic agonist with antinociceptive properties. Journal of Pharmacology and Experimental Therapeutics, 293(3), 1065. Link
- Context: Provides the in vivo benchmark data for the ether-linked analog used in this comparison.
-
PubChem Compound Summary. (2025). 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) and related substructures.[3] Link
- Context: Verification of chemical structures and basic toxicity d
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate
Executive Summary & Core Directive
Do not treat this compound as generic organic waste.
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate (CAS: 1352305-34-0 for the dioxalate form) is a structural analog of nicotine and nornicotine.[1][2][3][4] While often used as a pharmacological tool for nicotinic acetylcholine receptors (nAChRs), its disposal requires specific protocols due to two distinct chemical moieties:[1][2][4]
-
The Pyridine-Pyrrolidine Core: A toxic alkaloid structure requiring handling similar to P-listed acutely hazardous waste (e.g., Nicotine P075).[1][3]
-
The Oxalate Salt: A reducing agent that poses specific incompatibility risks with oxidizers and heavy metals (forming explosive salts).[3]
Immediate Action Required:
-
Prohibition: NEVER dispose of this substance or its solutions down the drain.[3] Oxalates precipitate with calcium in hard water, causing plumbing blockages, while the pyridine core is a regulated groundwater contaminant (RCRA D038).
-
Segregation: Isolate from strong oxidizers (peroxides, nitrates) and heavy metals (silver, mercury).
Hazard Profile & Technical Justification
To ensure self-validating safety, you must understand the why behind the disposal steps.
| Parameter | Specification | Operational Implication |
| Hazard Class | Acute Toxic (Oral) ; Skin/Eye Irritant | Treat all dusts/aerosols as inhalation hazards.[1][2][3][4] Use a biosafety cabinet or fume hood.[3] |
| GHS Codes | H302 (Harmful if swallowed), H314/H319 (Causes irritation/burns) | Standard nitrile gloves may degrade with free pyridine; use double-gloved Nitrile (minimum 5 mil) or Silver Shield® laminates for concentrated stock.[1][2][3][4] |
| Chemical Nature | Organic Base Salt (Oxalate) | Incompatibility: Reacts vigorously with strong oxidizers.[2][3][4] Precipitation: Forms insoluble precipitates with Calcium ( |
| RCRA Status | D038 (Pyridine characteristic) | If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for Pyridine (>5.0 mg/L), it is hazardous waste.[1][2][4] |
The "Oxalate Trap"
Many researchers overlook the oxalate counter-ion.[3] In the presence of silver (
Waste Segregation & Decision Matrix
Visualizing the waste stream prevents cross-contamination.[3]
Figure 1: Waste Segregation Workflow. Note: Separation from heavy metals is critical to prevent unstable oxalate salt formation.[1][2][3][4]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired powder, weighing papers, contaminated gloves.[2][4]
-
Containment: Place waste immediately into a clear polyethylene bag (4 mil thickness preferred).
-
Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary bin labeled "Toxic Solids."
Protocol B: Liquid Waste (Stock Solutions)
Applicability: Unused stock solutions (DMSO, Water, Ethanol).[1][2][4]
-
Compatibility Check: Ensure the collection carboy does NOT contain strong acids (Nitric acid) or oxidizers (Hydrogen Peroxide).[1][3]
-
Reasoning: Nitric acid + Organics + Oxalate = Potential energetic reaction/gas evolution.[3]
-
-
Solvent Segregation:
-
Transfer: Funnel liquid into the carboy inside a fume hood. Rinse the original container with a small volume of solvent and add rinsate to the carboy (Triple Rinse Rule).[3]
Emergency Response: Spill Cleanup
In the event of a powder spill outside containment:
Figure 2: Dry Powder Spill Response. Crucial Step: Dampening the powder prevents aerosolization of the toxic pyridine derivative.[1][2][3][4]
Decontamination Solution: Use a mild detergent solution followed by water.[3] Avoid using bleach (Hypochlorite) immediately on high concentrations, as oxalates can react; however, for trace residue cleaning after bulk removal, dilute bleach is generally acceptable if the area is well-ventilated.[1][3][4]
Regulatory Compliance & Transport
When handing this waste off to your Environmental Health & Safety (EHS) team or external contractor:
-
US EPA (RCRA): Although not explicitly P-listed, treat as D038 (Pyridine) if the concentration is high.[1][3] Best practice is to classify as "Waste Toxic Solid, Organic, n.o.s.[2][4] (Pyridine derivative)" .[1][3][5]
-
DOT Shipping Name (for waste manifest):
References
-
PubChem. 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) and analogs.[1][3] National Library of Medicine.[3] Available at: [Link][1][4]
-
US EPA. Hazardous Waste Codes (D038 - Pyridine).[1][3] United States Environmental Protection Agency.[3] Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.[3] Available at: [Link][1][4]
Sources
Personal protective equipment for handling 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
Executive Risk Assessment
The "Why" Behind the Protocol
Handling 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate requires a nuanced understanding of its three structural components. Do not treat this merely as a "generic organic solid." The safety profile is a composite of its functional moieties:
-
The Pyridine Core: Pyridine derivatives are readily absorbed through the dermis and can target the liver and kidneys. They often possess distinct neurological activity.
-
The Pyrrolidine Ring: Secondary amines like pyrrolidine are often skin sensitizers and irritants. In specific structural configurations (nicotinic analogs), they can exhibit high biological potency, necessitating containment strategies usually reserved for highly active pharmaceutical ingredients (HAPIs).
-
The Oxalate Counterion: Oxalates are not inert salts. Upon systemic absorption, oxalate ions chelate serum calcium (hypocalcemia) and can precipitate as calcium oxalate in renal tubules, leading to acute kidney injury.
Operational Hazard Classification (Precautionary Principle):
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Treat as Toxic).
-
Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Potential Corrosive).
-
Target Organ Toxicity: Kidney (Oxalate effect), Liver/CNS (Pyridine effect).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. The primary barrier is engineering controls (Fume Hood); PPE is the secondary defense.
| Body Area | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2.If hood unavailable:N95 or P100 Respirator . | The oxalate salt is a solid powder. Airborne particulates pose a high risk of inhalation toxicity. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Long-cuff, 5-6 mil) | Pyridine derivatives have high permeation rates through latex. Nitrile provides superior chemical resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 compliant) | Safety glasses are insufficient for powders. Air currents can carry dust around the sides of glasses. Goggles seal the ocular cavity against corrosive oxalate dust. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves (Recommended) | Standard lab coats are porous. Tyvek sleeves cover the wrist gap between the glove and coat, a common point of exposure during weighing operations. |
Decision Logic & Risk Pathway
The following diagram illustrates the decision-making process for handling this compound, ensuring you select the correct containment level based on the operation.
Figure 1: Risk Assessment Logic Flow. Identifies critical control points based on the physical state of the compound.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.
Phase A: Preparation
-
Airflow Verification: Check the fume hood monitor. Face velocity should be 80–100 fpm .
-
Validation: Tape a small strip of tissue to the sash; it should pull inward steadily.
-
-
Balance Isolation: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab.
-
Why: Weighing outside the hood is the #1 cause of lab contamination for powders.
-
Phase B: Weighing & Solubilization
-
Don PPE: Put on inner gloves, lab coat, Tyvek sleeves, and outer gloves.
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.
-
Weighing: Transfer the solid into a tared vial. Cap the vial immediately after transfer.
-
Validation: Wipe the exterior of the vial with a Kimwipe dampened with methanol. If the wipe shows residue, the vial is contaminated.
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol, Water) to the vial.
-
Note: The oxalate salt may require sonication. Keep the cap tight during sonication to prevent aerosolization.
-
Phase C: Decontamination
-
Wipe Down: Clean the balance and work surface with a 10% soap/water solution, followed by 70% ethanol.
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream hazards for waste handlers.[1]
| Waste Stream | Classification | Packaging Requirement |
| Solid Waste (Gloves, wipes, spatulas) | Hazardous Solid - Toxic | Double-bagged in clear polyethylene. Label as "Toxic Solid - Pyridine Derivative". |
| Liquid Waste (Mother liquor, washes) | Organic Solvent - Toxic/Corrosive | High-density polyethylene (HDPE) carboy. Do not mix with oxidizers (e.g., Nitric Acid) as pyridines can react violently. |
| Sharps (Needles, broken glass) | Bio/Chem Hazard Sharps | Rigid puncture-proof container. |
Emergency Response Procedures
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The oxalate component can cause calcium precipitation in the cornea; immediate irrigation is vital to prevent opacity.
-
Skin Contact: Wash with soap and copious water.[2] Do not use ethanol (it enhances skin absorption of pyridines).
-
Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
Workflow Visualization
Figure 2: Operational Workflow. The red node indicates the critical control point for dust generation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9253, Pyridine. (General Pyridine Toxicity).[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
